Enalapril is an orally-administered prodrug that undergoes hepatic biotransformation to its active metabolite, enalaprilat [1] [2] [3]. Enalaprilat is a competitive, long-acting inhibitor of angiotensin-converting enzyme (ACE) [2] [4].
The core mechanism involves the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates how this compound interferes with this pathway.
Diagram of the RAAS pathway and this compound's inhibitory action.
As shown, ACE inhibition by enalaprilat leads to several downstream effects [1] [2] [4]:
The therapeutic effect depends on the pharmacokinetics of the prodrug and its active form. Key parameters are summarized below.
| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) |
|---|---|---|
| Bioavailability | ~60% [2] [3] | n/a |
| Time to Peak Concentration | ~1 hour [1] [2] | 3-4 hours [2] |
| Metabolism | In liver by carboxylesterase 1 (CES1) [1] | Not applicable |
| Elimination Half-life | n/a | 11 hours [3] |
| Primary Route of Elimination | n/a | Renal (via glomerular filtration and tubular secretion) [1] |
| Onset of Action | ~1 hour [3] | n/a |
| Duration of Action | 12-24 hours [3] | n/a |
The molecular design of this compound is key to its function and pharmacokinetics [3]:
-OCH₂CH₃): Makes this compound a prodrug. Hepatic metabolism cleaves this group to form enalaprilat, which contains a carboxylate group that strongly binds the zinc ion in ACE's active site.Researchers evaluating ACE inhibitors or novel peptides use standardized assays. The following protocols are adapted from recent literature.
This method is ideal for rapid screening of compound libraries [5].
Based on a 2025 study, this protocol tests the hypothesis that ACE inhibitors augment endogenous opioid signaling [5].
Current research is exploring new dimensions of ACE biology that open avenues for novel drug development.
The table below summarizes the core pharmacokinetic parameters for enalapril and its active metabolite, enalaprilat, based on data from adult and key pediatric populations.
| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) | Conditions & Notes |
|---|---|---|---|
| Bioavailability | ~60% (oral) [1] | Not applicable (formed in vivo) [1] | Enalaprilat itself is poorly absorbed orally, hence the use of the prodrug this compound [2]. |
| Time to Peak (Tmax) | ~1 hour (oral) [1] | 3 to 4 hours (after oral this compound) [1] | The delay reflects the time required for hepatic conversion [1]. |
| Half-life (t₁/₂) | ~1.3-1.5 hours (single dose), 2.2 hours (multiple doses) [3] | Adults: ~11 hours [2] Pediatric HF: Effective half-life is prolonged in children with heart failure [4] | The long half-life of enalaprilat supports once or twice-daily dosing [1] [4]. | | Primary Elimination Route | Renal (~60% as this compound, remainder as enalaprilat) [1] | Renal [1] [2] | clearance is dependent on glomerular filtration and tubular secretion [1]. | | Volume of Distribution | 1.0 - 2.4 L/kg [1] | Information not specified in sources | this compound distributes into extracellular fluid but poorly crosses the blood-brain barrier [1] [2]. | | Clearance (CL/F) | Adults: ~84.9 L/h (or ~5.0 L/h when scaled) [3] Pediatrics: Impacted by age, weight, and renal function [4] | Impacted by age, weight, and renal function [4] | Clearance is a critical covariate for dosing, especially in children [4]. | | Protein Binding | Information not specified in sources | Information not specified in sources | |
The following diagram illustrates the journey of this compound from administration to elimination, highlighting the formation of the active metabolite enalaprilat, which is central to its therapeutic effect.
This compound's metabolic activation and mechanism of action.
To support your research, here are the methodologies from two pivotal studies that generated the pharmacokinetic data.
Source Population: The analysis included 34 ACE inhibitor-naïve children (aged 25 days to 2.1 years) with heart failure due to dilated cardiomyopathy (DCM) or congenital heart disease (CHD) [4] [5].
Dosing and Sampling: Patients received this compound orodispersible minitablets (ODMT) using an age- and weight-dependent regimen. The dataset for analysis comprised 173 this compound and 268 enalaprilat serum concentrations [4].
Modeling Technique: A population pharmacokinetic (PopPK) approach using nonlinear mixed-effects modeling was employed. The final structural model was a one-compartment model for this compound coupled with a one-compartment model for enalaprilat [4].
Covariate Analysis: Stepwise covariate modeling was performed to test the influence of age, sex, serum creatinine (renal function), and Ross score (heart failure severity) on pharmacokinetic parameters [4].
Study Design: This was a randomized, open-label, multiple-dose, three-treatment, three-period, six-sequence crossover study [3].
Subjects: 12 healthy Chinese adults (6 male, 6 female) [3].
Treatments: Subjects received 5 mg this compound twice daily and 5 mg felodipine ER twice daily, both alone and in combination, for six days, with a single dose on the seventh day [3].
Bioanalysis: Plasma pharmacokinetic studies were conducted. Concentrations of this compound and enalaprilat were measured to determine key parameters like AUCτ,ss and Cmax,ss [3].
The diagram below illustrates the core RAAS pathway and precisely how this compound, as an Angiotensin-Converting Enzyme (ACE) inhibitor, intervenes in this system.
Diagram of the RAAS pathway and this compound's inhibition of ACE. This compound reduces formation of Angiotensin II and its downstream effects [1].
A 2025 metabolomic study investigated the variable response to this compound in pediatric patients with heart failure due to congenital heart disease [2]. The baseline characteristics and key outcomes are summarized below.
Table 1: Baseline Characteristics of Study Population [2]
| Characteristic | Responders (n=41) | Non-Responders (n=22) | Healthy Controls (n=46) |
|---|---|---|---|
| Median Age (days) | 132 (IQR 54-211) | 132 (IQR 54-211) | 97 (IQR 63-160) |
| Metabolomic Features | Distinguished from non-responders (94 features, p=0.05) | Distinguished from responders (94 features, p=0.05) | Distinguished from patients (278 features, p=0.001) |
Table 2: Adverse Effects of Angiotensin II and Aldosterone [1]
| Adverse Effect | Angiotensin II | Aldosterone |
|---|---|---|
| Myocardial Fibrosis & Hypertrophy | Yes | Yes |
| Systemic Hypertension | Yes | Yes |
| Vascular Endothelial Dysfunction | Yes | Yes |
| Increased Intraglomerular Pressure | +++ | + |
| Sodium & Water Retention | Yes | Yes |
| Potassium Wasting | No | Yes |
| Increased Sympathetic Nervous System Tone | Yes | Yes |
The methodology from the 2025 study provides a robust protocol for investigating this compound's response [2].
The core of this compound's action lies in its conversion to enalaprilat. The following diagram illustrates the key entities and relationships in this biochemical pathway.
This compound is hydrolyzed by CES1 in the liver to form the active drug enalaprilat, which inhibits ACE.
Once formed, enalaprilat produces its therapeutic effects by interfering with a key regulatory system. The following chart details this mechanism within the Renin-Angiotensin-Aldosterone System (RAAS).
Enalaprilat inhibits ACE, reducing angiotensin II and increasing bradykinin, leading to therapeutic and side effects.
The characterization of this compound's metabolism and action relies on specific experimental models and pharmacokinetic studies. The table below summarizes quantitative data and methodologies.
Table 1: Key Experimental Data and Pharmacokinetic Parameters
| Parameter | Finding / Value | Experimental Model / Context | Citation |
|---|---|---|---|
| Absorption (this compound) | ~60% absorbed orally; Tmax ~1 hour | Human oral administration | [6] [8] |
| Bioavailability (Enalaprilat) | ~40% (from oral this compound) | Human studies (IV enalaprilat as reference) | [6] [8] |
| Activation Enzyme | Carboxylesterase 1 (CES1) | Human hepatocyte studies | [1] |
| Enalaprilat Tmax | 3-4 hours post oral this compound dose | Human pharmacokinetic studies | [8] |
| Effective Half-Life | ~11 hours | Human pharmacokinetic studies | [4] [6] [5] |
| Primary Excretion | >90% renal as unchanged enalaprilat | Human studies | [4] [5] |
| Esterase Localization | Concentrated in perihepatic venous region | Isolated perfused rat liver | [2] |
The following workflow outlines a key experimental approach for studying the liver's metabolic activity, as demonstrated in the search results.
Experimental workflow for determining regional metabolic activity in the liver.
The biochemical properties of this compound directly inform its clinical use.
The following diagram illustrates the core signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the specific point of inhibition by enalaprilat.
Enalaprilat inhibits ACE, blocking Angiotensin II production and bradykinin degradation.
Enalapril is a prodrug; its active form, enalaprilat, is a potent, competitive inhibitor of ACE [1].
A key pharmacodynamic feature is the dissociation between plasma drug concentration and effect. Enalaprilat binds tightly to ACE in plasma and tissues, resulting in a long duration of action despite its biphasic plasma elimination [3].
The tables below summarize core quantitative data essential for a researcher's understanding of this compound's profile.
Table 1: Core Pharmacodynamic Properties of this compound
| Parameter | Description & Clinical Implication |
|---|---|
| Primary Mechanism | Inhibition of ACE by active metabolite enalaprilat, reducing Angiotensin II and aldosterone while increasing bradykinin [2] [1]. |
| Onset of Action | Reduction in blood pressure begins within 1 hour of oral administration [4]. |
| Peak Effect | Maximal blood pressure lowering occurs 4 to 6 hours post-dose, correlating with peak enalaprilat levels [5]. |
| Duration of Action | Effective for 24 hours after a single dose due to strong binding to tissue ACE [1] [3]. |
| Hemodynamic Effects | Reduces peripheral vascular resistance and blood pressure without increasing heart rate; improves cardiac output in heart failure [1]. |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value / Description | Clinical & Research Notes |
|---|---|---|
| Absorption (this compound) | ~60% absorbed; T~max~: ~1 hour; food has minimal effect [2] [1]. | Rapid absorption as a prodrug. |
| Activation | Hydrolyzed by hepatic carboxylesterase 1 (CES1) to enalaprilat [2]. | Critical biotransformation for activity. |
| Active Metabolite (Enalaprilat) | T~max~: 3-4 hours [2] [1]. | Effect correlates with enalaprilat levels, not prodrug [5]. |
| Protein Binding | <50% for enalaprilat [1]. | Low binding minimizes displacement interactions. |
| Elimination Half-Life (Enalaprilat) | Biphasic: Initial ~2-6 hours, Terminal ~36 hours [3]. | Long terminal phase reflects dissociation from ACE complex. |
| Excretion | >60% urine as enalaprilat and this compound; remainder in feces [2]. | Requires dose adjustment in renal impairment [2]. |
Table 3: Impact of Patient Factors on this compound(at) Kinetics and Dosing
| Patient Population | Pharmacokinetic / Pharmacodynamic Impact | Dosing Implication |
|---|---|---|
| Congestive Heart Failure (HFrEF) | Reduced clearance of this compound and enalaprilat; prolonged elimination half-life [5] [3]. | Start low (e.g., 2.5 mg daily), titrate slowly [2]. |
| Renal Impairment (CrCl <30 mL/min) | Significant accumulation of enalaprilat [3]. | Start at 2.5 mg daily; titrate until BP controlled [2]. |
| Hypertension (No Diuretics) | Standard kinetics. | Start at 5 mg daily; typical range 10-40 mg/day [2]. |
| Essential Hypertension (vs. Ramipril) | Similar BP reduction at equivalent doses (e.g., this compound 20 mg vs. Ramipril 10 mg) [6]. | Both are effective once-daily options. |
Understanding how this compound compares to other ACE inhibitors is crucial for drug selection and development.
For researchers aiming to evaluate the pharmacodynamic effects of an ACE inhibitor like this compound in a clinical or pre-clinical setting, the following core methodology can serve as a guide.
Workflow for assessing ACE inhibitor pharmacodynamics in a clinical trial.
This protocol is based on established methods from clinical trials [5] [6].
This compound is a prominent angiotensin-converting enzyme (ACE) inhibitor that has been extensively used in clinical practice since its approval in the 1980s for the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a second-generation ACE inhibitor, this compound represents an important advancement in cardiovascular pharmacotherapy that addressed limitations of earlier agents like captopril through strategic molecular modifications. Chemically described as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, this compound's design exemplifies the application of structure-based drug design principles in medicinal chemistry [1] [2]. The molecular structure incorporates several key features that collectively confer its pharmacological properties, with the L-proline moiety representing a critical component that significantly influences both the binding affinity and pharmacokinetic profile of the drug.
The development of this compound emerged from targeted research using molecular modeling to create compounds with improved therapeutic profiles compared to first-generation ACE inhibitors [2]. This compound belongs to the carboxyl-containing class of ACE inhibitors, distinguishing it from sulfhydryl-containing agents like captopril or phosphonate-containing agents like fosinopril [3]. This classification is significant as the zinc-binding group profoundly influences both the selectivity profile and side effect spectrum of ACE inhibitors, with carboxylate-containing agents generally demonstrating preferential renal selectivity [3]. Understanding the structural basis of this compound's activity is therefore essential for researchers engaged in cardiovascular drug discovery and for optimizing next-generation ACE inhibitors with improved therapeutic profiles.
This compound functions as a prodrug that requires enzymatic activation to exert its pharmacological effects. Following oral administration, this compound undergoes hepatic biotransformation via carboxylesterase 1 (CES1) to yield its active metabolite, enalaprilat, which is responsible for ACE inhibition [4] [2]. This prodrug strategy was intentionally employed to overcome the poor oral bioavailability exhibited by enalaprilat, the direct active compound [1]. The structural modification involving esterification with ethanol significantly enhanced the oral absorption characteristics, making this compound a therapeutically viable agent [1]. This activation process represents a crucial aspect of this compound's design, as the ethyl ester group must be hydrolyzed to reveal the zinc-binding carboxylate that interacts with the active site of angiotensin-converting enzyme.
The complete molecular structure of this compound incorporates several strategically designed components that collectively facilitate its high-affinity binding to ACE:
This multi-component design enables enalaprilat to effectively mimic the transition state of angiotensin I cleavage, thereby competitively inhibiting ACE and reducing angiotensin II production [2]. The stereochemical configuration at all chiral centers is essential for optimal activity, with the (S) configuration being required at critical positions to maintain proper spatial orientation for binding [1]. The strategic incorporation of the proline ring represents one of the most significant structural features contributing to this compound's prolonged duration of action compared to earlier ACE inhibitors [1].
The L-proline moiety in this compound plays several critical roles in determining the drug's pharmacological profile. As a rigid, secondary amino acid, proline imposes significant conformational constraints on the molecule that preferentially orient it for optimal interaction with the ACE active site [1] [5]. This conformational restriction enhances binding specificity and reduces the entropic penalty associated with enzyme-inhibitor complex formation. The proline residue specifically occupies the S2' subsite of angiotensin-converting enzyme, which exhibits a strong preference for hydrophobic amino acids with cyclic structures [5]. This specific interaction significantly contributes to the high binding affinity of this compound for ACE, with reported inhibition constants in the nanomolar range [2].
The importance of the proline ring is further evidenced by structure-activity relationship studies investigating proline replacements. Research has demonstrated that certain saturated bicyclic amino acids can substitute for proline while maintaining or potentially enhancing ACE inhibitory activity [6]. Specifically, octahydroindole-2-carboxylic acid and related structures have been incorporated into ACE inhibitor designs, yielding compounds with potency comparable to this compound [6]. These findings indicate that while the proline ring provides an optimal structural framework, modifications that maintain the cyclic constraint and appropriate hydrophobic character can produce similarly effective inhibitors, potentially with altered selectivity or pharmacokinetic profiles.
Beyond its direct role in target binding, the proline moiety significantly influences the pharmacokinetic properties of this compound. The presence of this cyclic amino acid contributes to the drug's metabolic stability, particularly against peptidase degradation, which extends its duration of action compared to linear peptide analogs [1]. This enhanced stability is attributed to proline's unique structure, which confers resistance to proteolytic cleavage due to the restricted phi angle of approximately -60° imposed by its five-membered ring [5]. This structural feature effectively shields the adjacent amide bond from enzymatic hydrolysis, contributing to this compound's prolonged therapeutic effect that permits once-daily dosing in many clinical scenarios [4].
The proline moiety also indirectly influences this compound's oral bioavailability through its effects on molecular properties including hydrophobicity, hydrogen bonding capacity, and conformational flexibility. As part of the specific molecular framework that facilitates recognition by intestinal peptide transporters, the proline residue may contribute to the approximately 60% oral bioavailability reported for this compound [1] [2]. This represents a significant improvement over earlier ACE inhibitors and directly results from the strategic incorporation of structural elements like the proline ring that optimize both target binding and pharmaceutical properties. The collective contributions of the proline moiety to both pharmacodynamic and pharmacokinetic parameters underscore its critical importance in this compound's overall therapeutic profile.
The binding of enalaprilat to angiotensin-converting enzyme involves a complex network of molecular interactions that collectively confer its high affinity and specificity. The active site of ACE contains several functionally critical subsites that engage specific structural components of enalaprilat [5]:
The following diagram illustrates the strategic design of this compound and the role of its proline moiety in ACE binding:
The thermodynamics of binding are characterized by a favorable enthalpic contribution derived from these multiple specific interactions, coupled with a reduced entropic penalty resulting from the pre-organization of enalaprilat's conformation, particularly the restricted geometry imposed by the proline ring [5]. This combination results in the high-affinity binding that underlies this compound's efficacy at low therapeutic doses. The dissociation constant (Kd) for the enalaprilat-ACE interaction has been measured in the nanomolar range, reflecting this optimized interaction profile [2].
Table 1: Key Binding Interactions Between Enalaprilat and Angiotensin-Converting Enzyme
| Enzyme Subsite | Enalaprilat Group | Interaction Type | Energy Contribution |
|---|---|---|---|
| Zinc-binding site | Carboxylate group | Coordination bond | -25 to -35 kJ/mol |
| S1 subsite | Phenylbutyl chain | Hydrophobic | -5 to -10 kJ/mol |
| S2' subsite | Proline moiety | Hydrophobic/van der Waals | -8 to -12 kJ/mol |
| Anionic subsite | Terminal carboxylate | Ionic interaction | -15 to -20 kJ/mol |
| Hydrogen bonding network | Amide carbonyls | Multiple H-bonds | -3 to -5 kJ/mol each |
The binding kinetics of enalaprilat also contribute to its clinical efficacy. The slow dissociation rate from ACE results in prolonged inhibition that extends beyond the plasma half-life of the drug, enabling sustained pharmacological effects from once-daily dosing [4] [2]. This extended target engagement is partially attributed to the optimal fit of the proline moiety within the S2' subsite, which creates substantial energy barriers for dissociation. The comprehensive understanding of these molecular interactions provides a foundation for rational design of next-generation ACE inhibitors with potentially improved selectivity profiles or reduced side effects.
The evaluation of this compound's ACE inhibitory activity and structure-activity relationships relies heavily on standardized in vitro assays that quantify inhibition potency under controlled conditions. The most commonly employed method is the spectrophotometric assay developed by Cushman and Cheung, which utilizes the synthetic substrate Hippuryl-His-Leu (HHL) as an angiotensin I analog [7] [3]. In this assay, ACE cleaves HHL to generate hippuric acid, which can be quantified by UV absorbance at 228 nm, allowing for precise measurement of enzymatic activity and its inhibition. The half-maximal inhibitory concentration (IC₅₀) serves as the primary metric for comparing inhibitor potency, with enalaprilat demonstrating IC₅₀ values typically in the low nanomolar range [2] [3].
The experimental protocol for this assay involves several critical steps:
This method enables precise determination of inhibitory potency and facilitates direct comparison between this compound and structural analogs, providing critical data for establishing quantitative structure-activity relationships (QSAR) [3]. The assay can be adapted to high-throughput formats using fluorescent substrates such as Abz-FRK(Dnp)-P, which eliminates the need for extraction steps and enables rapid screening of compound libraries [7].
X-ray crystallography has been instrumental in elucidating the structural basis of this compound's interaction with ACE, providing atomic-level insights that inform SAR interpretations. Although the complete structure of human ACE was solved later, early crystallographic studies focused on This compound maleate polymorphs and enzyme-inhibitor complexes using homologous enzymes [8]. These investigations revealed critical conformational details, including the spatial orientation of the proline moiety within the enzyme's active site and its participation in hydrophobic interactions with surrounding residues.
The experimental workflow for crystallographic analysis typically involves:
These structural studies have confirmed that this compound adopts an extended conformation when bound to ACE, with the proline ring occupying a well-defined hydrophobic pocket [8]. The maleate salt form of this compound has been particularly important in these investigations, as it forms stable crystals suitable for diffraction studies and exists in multiple polymorphic forms (Form I and Form II) that have been characterized extensively [8]. This structural information provides the foundation for understanding the stereoelectronic requirements for ACE inhibition and guides the rational design of novel inhibitors.
Computational approaches have become indispensable tools for investigating the structure-activity relationships of this compound and designing novel ACE inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate molecular descriptors with biological activity, enabling prediction of inhibitor potency based on structural features [3]. For this compound and related compounds, key molecular descriptors identified through QSAR include hydrophobicity parameters, steric factors, and electronic properties of substituents, particularly those influencing zinc-binding affinity [3] [5]. These studies have quantitatively confirmed the critical importance of the proline moiety's hydrophobic character and spatial dimensions in determining inhibitory potency.
Advanced three-dimensional QSAR (3D-QSAR) techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more sophisticated models that account for steric and electrostatic complementarity with the enzyme active site [3]. These methods generate contour maps that visually represent regions where specific molecular properties enhance or diminish activity, offering intuitive guidance for structural optimization. For the proline moiety, 3D-QSAR analyses typically identify favorable hydrophobic interactions in the region corresponding to the S2' subsite, consistent with crystallographic evidence and mutagenesis studies [3].
Molecular docking simulations enable prediction of binding modes and estimation of binding affinities for this compound analogs, providing atomic-level insights into enzyme-inhibitor interactions. Docking studies typically position the proline moiety within the S2' subsite of ACE, engaging in hydrophobic interactions with residues such as Tyr520, Gln281, and His513 [3] [5]. These computational approaches allow rapid screening of virtual compound libraries and prediction of inhibitory activity before synthesis, significantly accelerating the drug discovery process.
The following diagram illustrates the integrated computational and experimental workflow for ACE inhibitor development:
More sophisticated molecular dynamics (MD) simulations provide insights into the conformational flexibility and binding stability of enzyme-inhibitor complexes over time. MD trajectories have revealed that the proline moiety contributes to binding stability by minimizing conformational fluctuations within the S2' subsite, thereby reducing the entropic penalty of binding [3]. These simulations also help explain the prolonged duration of action observed with this compound compared to less constrained analogs, as the rigid proline ring creates substantial energy barriers for dissociation. The integration of these computational approaches with experimental validation represents the current state-of-the-art in ACE inhibitor development and optimization.
Table 2: Computational Methods for ACE Inhibitor Design and Their Applications
| Computational Method | Primary Application | Key Parameters for Proline Moisty | Typical Output |
|---|---|---|---|
| Molecular Docking | Binding mode prediction | Spatial complementarity with S2' subsite | Binding orientation and score |
| Molecular Dynamics | Binding stability assessment | Conformational flexibility and interaction persistence | RMSD, interaction lifetimes |
| 3D-QSAR (CoMFA/CoMSIA) | Potency prediction | Steric and electrostatic requirements at S2' subsite | Contour maps, activity prediction |
| Free Energy Calculations | Binding affinity prediction | Contribution to overall binding free energy | ΔG binding, per-residue decomposition |
| Pharmacophore Modeling | Virtual screening | Essential features for ACE inhibition | 3D pharmacophore query |
The proline moiety in this compound represents a critical structural determinant that significantly influences both the molecular recognition and pharmacokinetic properties of this important ACE inhibitor. Through its strategic placement as the C-terminal element, the proline ring optimally occupies the S2' subsite of angiotensin-converting enzyme, engaging in specific hydrophobic interactions that enhance binding affinity and confer prolonged target engagement. The conformational constraints imposed by the proline structure reduce the entropic penalty of binding while simultaneously protecting adjacent amide bonds from proteolytic cleavage, thereby extending the drug's duration of action. These structure-activity relationships, elucidated through decades of experimental and computational research, provide valuable insights for medicinal chemists engaged in cardiovascular drug discovery.
The following diagram illustrates the metabolic activation pathway of this compound and its subsequent mechanism of action:
Diagram of this compound Activation and Mechanism of Action
The table below summarizes the core pharmacokinetic properties of this compound and its active metabolite, enalaprilat [1] [2] [3]:
| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) |
|---|---|---|
| Bioavailability | ~60% | ~40% (as enalaprilat) |
| Metabolism | Hydrolysis in liver (and plasma) to enalaprilat | Not further metabolized |
| Primary Metabolizing Enzyme | Carboxylesterase 1 (CES1) [4] | - |
| Time to Peak Effect | 1 hour (onset) [2] | 4-6 hours [2] |
| Elimination Half-Life | ~1.3-2 hours (as this compound) [5] | 11 hours (functional half-life) [1] |
| Route of Excretion | Primarily renal (approx. 40% as enalaprilat) [1] [3] | Renal [1] |
The activation of this compound is a crucial step that determines its efficacy. Key details of this process and methods for its study include:
Hydrolysis and Activation: After oral absorption, the prodrug this compound undergoes de-esterification primarily in the liver, catalyzed by carboxylesterase 1 (CES1), to form the active diacid metabolite, enalaprilat [6] [4] [1]. This conversion is critical because enalaprilat has about 200,000 times greater affinity for the Angiotensin-Converting Enzyme (ACE) than its parent compound [3].
Considerations for Special Populations: The expression and activity of CES1 are development-dependent. In children, particularly neonates and infants, lower CES1 activity can lead to reduced conversion of this compound to enalaprilat and consequently lower drug exposure [4]. This is a key consideration in pediatric drug development and dosing.
Robust analytical methods are required to study the complex pharmacokinetics of this compound and enalaprilat.
Population Pharmacokinetic (PopPK) Modeling: A recommended approach involves nonlinear mixed-effects modelling (NONMEM) to analyze sparse data from clinical studies [4].
Physiologically Based Pharmacokinetic (PBPK) Modeling: For a more mechanistic understanding, a whole-body PBPK model can be developed and linked to a dynamic model of the Renin-Angiotensin-Aldosterone System (RAAS) [5].
Handling of Biological Samples: For bioanalysis, protein extraction from cells or tissues can be efficiently performed using TRIzol reagent, which allows for the sequential isolation of RNA, DNA, and proteins from a single sample [7].
The metabolism of this compound from a prodrug to its active form is a well-characterized process central to its therapeutic effect. The quantitative data and experimental frameworks provided can serve as a foundation for further research and development in this area.
| Parameter | Description | Key Findings |
|---|
| Absorption | Administered orally as a prodrug (this compound) for improved absorption [1] [2]. | • Bioavailability: ~60% [3] [4]. • Tmax (this compound): ~1 hour [5] [3]. • Food Effect: Minimal impact on absorption [5] [3]. | | Distribution | Distributes from circulation into tissues [3]. | • Volume of Distribution: 1-2.4 L/kg [5]. • Protein Binding: <50% for active metabolite enalaprilat [3]. • Tissue Penetration: Penetrates most tissues, particularly kidneys and vascular tissue; minimal transfer across blood-brain barrier [3] [1]. | | Metabolism | Requires biotransformation to active form [5] [3]. | • Process: this compound hydrolyzed to active metabolite enalaprilat [5] [3]. • Primary Enzyme: Carboxylesterase 1 (CES1) in hepatocytes [5]. • Tmax (Enalaprilat): 3-4 hours post-dose [3]. | | Excretion | Primarily eliminated by the kidneys [5] [3]. | • Route: >90% of IV dose excreted in urine as enalaprilat within 24 hours [1]. • Half-life (Enalaprilat): ~11 hours [5] [4]. • Dialysis: 20-50% dialyzable [6]. |
The following diagram illustrates the metabolic activation of this compound and its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).
This compound is metabolized to enalaprilat, which inhibits ACE and reduces angiotensin II production.
This compound's primary mechanism involves competitive inhibition of ACE by its active metabolite, enalaprilat [5] [1]. This disrupts the Renin-Angiotensin-Aldosterone System (RAAS):
Key experimental approaches for investigating this compound's ADME properties include:
The table below summarizes the core quantitative data for enalapril and enalaprilat.
| Compound | Volume of Distribution (Vd) | Protein Binding | Notes & Sources |
|---|---|---|---|
| This compound | 1.0 - 2.4 L/kg [1] | Information not specifically provided in search results | Prodrug; rapidly hydrolyzed to enalaprilat. |
| Enalaprilat | Information not explicitly quantified | Less than 50% [2] | Active metabolite; binding is considered low. |
| Binds to two sites: 1. Albumin (low affinity, high capacity) and 2. Plasma ACE (high affinity, low capacity) [3] | The high-affinity binding to ACE is a key factor in its target-mediated drug disposition (TMDD). |
Understanding how these parameters are determined is crucial for experimental design.
The volume of distribution is a fundamental pharmacokinetic parameter typically determined through non-compartmental analysis (NCA) following intravenous administration. In a standard study:
The protein binding of enalaprilat has been investigated using established in vitro techniques. The search results point to two primary methods:
This compound is a prodrug, and its active form, enalaprilat, exhibits target-mediated drug disposition (TMDD), where its high-affinity binding to the angiotensin-converting enzyme (ACE) significantly influences its pharmacokinetics. This binding results in a biphasic elimination profile: an initial rapid phase followed by a prolonged terminal phase with a half-life of about 36 hours, driven by slow dissociation from the ACE target [3].
The following diagram illustrates the pathway from prodrug administration to its pharmacological effect.
Pathway from this compound Administration to Pharmacological Effect
For scientists in drug development, several factors are critical when working with these parameters:
The table below summarizes the key quantitative data on the absorption, distribution, metabolism, and elimination of enalapril and its active metabolite [1] [2] [3].
| Parameter | This compound (Prodrug) | Enalaprilat (Active Metabolite) |
|---|---|---|
| Bioavailability | ~60% absorbed; ~40% bioavailable as enalaprilat [1] [3] [4] | N/A |
| Time to Peak Plasma Concentration (T~max~) | Within 1 hour [3] [5] | 3 to 4 hours [3] |
| Elimination Half-Life (T~1/2~) | Relatively short (parent drug) [5] | 11 hours (functional half-life for accumulation) [1] [5] |
| Primary Route of Elimination | Renal excretion (as enalaprilat and unchanged this compound) [1] [5] | Renal excretion via glomerular filtration and tubular secretion [1] [5] |
| Plasma Protein Binding | Not highly protein-bound [3] | <50% [3] |
This compound's journey from prodrug to elimination involves several key steps, which can be visualized in the following pathway:
Diagram 1: The metabolic activation and pharmacological pathway of this compound, culminating in renal excretion.
Renal function is the primary determinant of enalaprilat clearance. The following workflow summarizes the experimental approach and key findings from studies investigating this relationship [2] [6].
Diagram 2: Experimental workflow for assessing the impact of renal function on this compound kinetics.
The key findings from these renal impairment studies are summarized in the table below [2] [6]:
| Renal Function Group | Creatinine Clearance (CrCl) | Impact on Enalaprilat Kinetics | Dosage Recommendation |
|---|---|---|---|
| Normal Function | > 80 mL/min | Standard clearance and half-life [6]. | No adjustment needed (e.g., 5-40 mg daily) [5]. |
| Mild to Moderate Impairment | 30 - 80 mL/min | Slightly increased plasma concentrations [2] [6]. | No initial adjustment needed; monitor and titrate if necessary [2]. |
| Severe Impairment | ≤ 30 mL/min | Significantly elevated plasma concentrations; strong accumulation risk [2] [6]. | Reduce initial dose (e.g., 2.5 mg or 5 mg daily) [2] [5]. |
The methodologies from the cited studies provide a robust framework for investigating this compound pharmacokinetics.
Enalapril maleate is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension, congestive heart failure (CHF), and asymptomatic left ventricular dysfunction. It functions as a prodrug that undergoes hepatic hydrolysis to its active metabolite, enalaprilat, which is responsible for its pharmacological activity [1] [2] [3].
The therapeutic effects are primarily achieved through suppression of the renin-angiotensin-aldosterone system (RAAS). Enalaprilat inhibits ACE, leading to reduced formation of the potent vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin. This results in peripheral vasodilation, reduced vascular resistance, and decreased aldosterone secretion, which promotes sodium and water excretion [1] [2] [3].
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's mechanism of action:
This compound dosing must be individualized based on specific indications, patient characteristics, and clinical response. The following table summarizes the standard dosing protocols for adult patients.
Table 1: Standard this compound Dosing Protocols for Adult Patients
| Indication | Initial Dose | Maintenance/Titration | Maximum Dose | Key Considerations |
|---|---|---|---|---|
| Hypertension [4] [1] | 5 mg once daily [4] | 10-40 mg once daily or in 2 divided doses [4] | 40 mg daily [4] | If BP control diminishes near end of dosing interval, consider twice-daily administration [4] [1]. |
| Hypertension (with Diuretics) [4] | 2.5 mg once daily [4] | Titrate as needed [4] | 40 mg daily [4] | Discontinue diuretic 2-3 days before initiation to reduce hypotension risk [4] [1]. |
| Congestive Heart Failure (CHF) [4] [1] | 2.5 mg once or twice daily [4] [1] | Titrate to 2.5-20 mg twice daily over several days/weeks [4] | 40 mg daily in divided doses [4] | Monitor for ≥2 hours after initial dose. Usually used with diuretics/digitalis [4] [1]. |
| Asymptomatic Left Ventricular Dysfunction [4] | 2.5 mg twice daily [4] | Titrate to a target of 10 mg twice daily [4] | 20 mg daily in divided doses [4] | Observe for ≥2 hours after initial dose until BP stabilizes [4]. |
Dosage adjustments are critical in specific patient populations due to altered drug metabolism and elimination.
Table 2: Dosing Adjustments for Special Populations
| Patient Population | Recommended Dosage Adjustment | Additional Monitoring |
|---|
| Renal Impairment (CrCl ≤30 mL/min or SCr ≥3 mg/dL) [4] [1] | Hypertension: 2.5 mg once daily; titrate upward until BP controlled [4]. CHF: Initiate at 2.5 mg daily under close supervision [4]. | Serum creatinine, BUN, and potassium levels. | | Pediatric Hypertension (1 month to <18 years) [4] | 0.08 mg/kg once daily (up to 5 mg). Doses >0.58 mg/kg (or 40 mg) not studied [4]. | Adjust dosage based on BP response. Not recommended if GFR <30 mL/min/1.73 m² [4]. | | Geriatric Patients [1] | Use with caution; initiate at lower end of dosing spectrum. | Renal function; increased risk of drug interactions due to polypharmacy. | | Patients on Dialysis [4] | 2.5 mg on dialysis days. Administer after hemodialysis. | Enalaprilat is removed by hemodialysis (20-50%). Adjust dose on non-dialysis days per BP response [4]. |
The Cooperative North Scandinavian this compound Survival Study (CONSENSUS) established the mortality benefit of this compound in severe heart failure [5].
A prospective, randomized study directly compared standard versus high-dose this compound in advanced CHF patients [6].
This compound is generally well-tolerated, but requires monitoring for specific adverse effects [1] [8].
This compound remains a cornerstone in the management of hypertension and heart failure, with a well-defined dosing protocol and a robust evidence base demonstrating its efficacy in reducing mortality and morbidity. Successful application in research and clinical practice requires careful attention to indication-specific dosing, rigorous adherence to monitoring protocols for safety, and understanding its place within the evolving landscape of heart failure therapy, which now includes ARNIs and SGLT2 inhibitors as additional pillars of treatment [9].
Enalapril, an angiotensin-converting enzyme inhibitor (ACEI), is a cornerstone in managing hypertension and heart failure in adults and has been used off-label in children for decades [1] [2]. However, its pharmacokinetics (PK) in children are complex due to ongoing physiological maturation that affects drug absorption, distribution, metabolism, and elimination [1] [2].
The active metabolite, enalaprilat, is responsible for the drug's therapeutic effect. Its exposure is influenced by:
Furthermore, the pathophysiology of heart failure (e.g., fluid overload, reduced organ perfusion) can alter drug disposition, necessitating disease-specific PK studies [2]. The recent LENA studies have been pivotal in generating the data needed to support the 2023 European Medicines Agency authorization of an orodispersible minitablet (ODMT) formulation for heart failure in children from birth to 17 years [3].
Recent population PK (PopPK) analyses have quantified the exposure of this compound and enalaprilat in children and identified key covariates. The following table summarizes pivotal findings from clinical studies.
Table 1: Key Pharmacokinetic Parameters of this compound/Enalaprilat from Pediatric Studies
| Study Population | Age Range | Dose | AUC (ng·h/mL) | C~max~ (ng/mL) | t~max~ (h) | t~1/2~ (h) | Key Covariates Identified |
|---|---|---|---|---|---|---|---|
| Hypertension [1] | 1 mo - 16 yrs | 0.15 mg/kg | NR | 24.6 - 45.9 | ~1 | NR | Age (AUC of enalaprilat increased with age) |
| Heart Failure (LENA Studies) [2] [4] | 1 mo - <12 yrs | Age-appropriate ODMT schedule | Variable (by age group) | Variable (by age group) | Variable (by age group) | NR | Age, Etiology (DCM vs. CHD) |
| Heart Failure (PopPK Analysis) [3] | 25 days - 2.1 yrs | Age-/weight-dependent ODMT | Model-derived | Model-derived | Model-derived | Model-derived | Weight, Age, Serum Creatinine, Ross Score |
NR = Not Reported; DCM = Dilated Cardiomyopathy; CHD = Congenital Heart Disease
A 2025 PopPK model specifically identified the following clinically relevant covariates [3]:
These findings indicate that in addition to weight, age, renal function, and the severity of heart failure are crucial for dose delineation.
The following protocol is adapted from the LENA studies, which successfully characterized the PK of this compound and enalaprilat in children with heart failure [2] [3] [4].
The workflow for the population PK analysis is a multi-step, iterative process, as visualized below.
The findings from recent PK studies directly inform clinical practice and drug development.
Enalapril maleate is a prominent angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, this compound undergoes hepatic metabolism to its active metabolite, enalaprilat, which exerts therapeutic effects by inhibiting ACE and reducing angiotensin II levels. Phase I clinical trials represent the critical first step in human testing of investigational drugs, focusing primarily on safety, tolerability, and pharmacokinetic characterization in healthy volunteers. For this compound, which has well-established safety profiles from decades of clinical use, contemporary Phase I trials often focus on formulation development and comparative bioavailability of new dosage forms, particularly those designed for specialized populations such as pediatrics.
The primary objectives of Phase I this compound trials in healthy volunteers include: (1) characterizing the pharmacokinetic profile of this compound and its active metabolite enalaprilat following single and multiple doses; (2) assessing the safety and tolerability of this compound formulations; (3) evaluating the pharmacodynamic effects on ACE inhibition through biomarkers such as the angiotensin II/angiotensin I ratio; and (4) establishing comparative bioavailability between new formulations and reference products. These objectives provide the foundational data necessary for subsequent clinical development in patient populations.
Phase I trials of this compound typically employ a randomized, open-label, single-dose, crossover design with appropriate washout periods between treatments. This design efficiently controls for inter-subject variability by having each participant serve as their own control. A typical study might compare three treatments: (A) reference marketed tablet (e.g., Renitec) administered with 240 mL water; (B) orodispersible minitablets (ODMTs) with 240 mL water; and (C) ODMTs dispersed in the mouth with 20 mL water [1]. The washout period between doses should be sufficient to account for the elimination half-lives of both this compound and enalaprilat, typically 5-7 days based on enalaprilat's prolonged terminal half-life.
The study is generally conducted in a clinical research unit where environmental factors, diet, and physical activity can be standardized. Participants are typically admitted to the unit the evening before dosing and remain for at least 24-48 hours for intensive pharmacokinetic sampling. Study procedures include screening (within 21 days prior to dosing), treatment periods with standardized conditions, and a follow-up visit approximately 7-10 days after the last drug administration to assess any delayed adverse events.
Table 1: Inclusion and Exclusion Criteria for Phase I this compound Trials
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Demographics | Age 18-55 years; Body mass index 18.5-30 kg/m² | Age outside specified range; Underweight or obese |
| Health Status | Good health based on medical history, physical exam, and lab tests | History of angioedema, urticaria, or allergy to ACE inhibitors; Organ diseases |
| Vital Signs | Normal blood pressure (SBP 90-139, DBP 50-89 mmHg) | Hypotension (BP <90/60 mmHg) or uncontrolled hypertension |
| Laboratory Tests | Normal ECG, hematology, clinical chemistry, urinalysis | Clinically significant abnormalities in screening labs |
| Lifestyle Factors | Non-smoker or light smoker (<5 cigarettes/day); No alcohol/drug abuse | Heavy smoking; History of alcohol or substance abuse |
| Medications | No concomitant medications (except acceptable contraceptives) | Use of prescription drugs, herbal supplements, or enzyme modifiers |
| Compliance | Willing and able to provide written informed consent | Unlikely to comply with study procedures |
Healthy volunteers are recruited following strict eligibility criteria to minimize confounding factors and ensure participant safety. Key exclusion criteria specifically relevant to this compound include history of angioedema, cough related to ACE inhibition, and renal impairment, as these represent known risks associated with ACE inhibitor therapy [2]. Laboratory tests at screening should include serum creatinine and electrolytes to identify individuals with underlying renal dysfunction or electrolyte imbalances that might predispose them to adverse effects.
Phase I trials of this compound typically investigate immediate-release formulations at doses ranging from 5 mg to 20 mg, with 10 mg being a common single dose for bioavailability studies. The reference product is usually the commercially available tablet (e.g., Renitec), while test formulations may include innovative dosage forms such as orodispersible minitablets (ODMTs) developed for pediatric or geriatric populations who may have difficulty swallowing conventional tablets [1]. These ODMTs are designed to disintegrate rapidly in the mouth without water, potentially improving medication adherence in special populations.
This compound is known to have good oral absorption with peak concentrations achieved approximately one hour after administration. The absorption and metabolism of this compound remain unaffected by food, making administration independent of food intake [2]. However, to standardize conditions, Phase I trials typically administer doses after an overnight fast, with a standardized meal provided 4 hours post-dose. The dosage strength selected for Phase I trials should be justified based on the intended therapeutic dose and previous safety data, with 10 mg representing a common therapeutic dose for hypertension.
Although Phase I this compound trials are often open-label due to the obvious differences between formulations, single-blinding can be implemented for certain assessments where objectivity is important. When possible, the personnel responsible for pharmacokinetic sample collection, clinical laboratory assessments, and data analysis should be blinded to treatment assignment to minimize bias.
Drug administration is conducted under direct observation of study staff to ensure compliance with the protocol-specified administration conditions. For ODMT formulations, specific instructions should be provided regarding the dispersion method and water volume permitted during administration. The timing of dose administration should be documented precisely, as this serves as time zero for all pharmacokinetic calculations.
Table 2: Pharmacokinetic Blood Sampling Timepoints for this compound and Enalaprilat
| Phase | Timepoints Relative to Dosing | Notes |
|---|---|---|
| Pre-dose | -1.0, -0.5 hours | Baseline measurements |
| Early Absorption | 0.25, 0.5, 0.75 hours | Characterize initial absorption |
| Peak Concentration | 1.0, 1.25, 1.5, 2.0, 2.5 hours | Capture Cmax for this compound |
| Distribution | 3.0, 4.0, 6.0, 8.0 hours | Characterize distribution phase |
| Elimination | 10, 12, 16, 24, 36, 48 hours | Characterize terminal elimination |
| Additional Points | 72 hours (if feasible) | For enalaprilat elimination |
A comprehensive pharmacokinetic sampling schedule is essential for adequately characterizing the concentration-time profiles of both this compound and its active metabolite enalaprilat. The sampling schedule should be sufficiently frequent to capture the absorption, distribution, and elimination phases of both compounds. This compound typically reaches peak concentrations within approximately 1 hour, while enalaprilat peaks later at about 3-4 hours due to the time required for hepatic conversion. The prolonged half-life of enalaprilat (reportedly 11 hours in healthy adults [3]) necessitates sampling for at least 24-48 hours to adequately characterize the terminal elimination phase.
Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are recommended for the simultaneous quantification of this compound and enalaprilat in human plasma. These methods should demonstrate adequate sensitivity, selectivity, and a calibration range appropriate for expected concentrations following administration of therapeutic doses. The lower limit of quantification (LLOQ) should be sufficient to characterize the terminal elimination phase of both compounds, typically in the low ng/mL range.
Bioanalytical method validation should include assessments of precision, accuracy, linearity, recovery, and stability under various conditions including freeze-thaw cycles, short-term temperature storage, and long-term frozen storage. Quality control samples at low, medium, and high concentrations should be analyzed in duplicate with each analytical run, with at least two-thirds of the quality control samples required to be within ±15% of their respective nominal values for the run to be acceptable.
The primary pharmacodynamic marker for this compound activity is the angiotensin II/angiotensin I (Ang II/Ang I) ratio, which serves as a sensitive measure of in vivo ACE inhibition [3]. In healthy adults, a single 10 mg dose of this compound typically decreases the Ang II/Ang I ratio by approximately 79% within 4 hours of administration. This ratio is considered superior to direct ACE activity measurements in some contexts because it reflects the functional consequence of ACE inhibition on the renin-angiotensin system. Additional pharmacodynamic assessments may include plasma renin activity and aldosterone concentrations, which provide complementary information about RAAS activation in response to ACE inhibition.
Blood samples for Ang II/Ang I ratio determination should be collected at baseline (pre-dose) and at strategic timepoints aligned with expected maximal pharmacodynamic effect (e.g., 2, 4, 6, 8, 12, and 24 hours post-dose). Sample processing requires special attention due to the potential for angiotensin generation or degradation ex vivo. Plasma should be separated promptly after collection and stored at -70°C or lower to maintain analyte stability until analysis.
The relationship between enalaprilat concentrations and ACE inhibition typically follows a maximum inhibition (Imax) model, which can be described by the equation:
Effect = E₀ - (Imax × C^γ) / (IC₅₀^γ + C^γ)
Where E₀ is the baseline Ang II/Ang I ratio, Imax is the maximum inhibitory effect (typically approaching 100% for this compound), IC₅₀ is the enalaprilat concentration producing 50% of maximum inhibition, C is the enalaprilat concentration, and γ is the sigmoidicity factor [3]. Population estimates from recent studies indicate an IC₅₀ of approximately 1.19 µg/L in children with heart failure and 30.01 µg/L in healthy adults, suggesting potential population differences in sensitivity to enalaprilat.
Figure 1: this compound's mechanism of action showing metabolic activation and pathway inhibition
Safety assessments in Phase I this compound trials include continuous monitoring for adverse events from the time of informed consent through the final study visit. Known adverse effects of this compound include cough (characteristically non-productive and resolving upon discontinuation), hypotension (particularly after the first dose), hyperkalemia, angioedema, and less commonly, cholestatic jaundice and hypersensitivity reactions [2]. Participants should be specifically queried about these known effects at each assessment timepoint.
All adverse events should be documented with details on onset date/time, duration, severity (mild, moderate, severe), relationship to study drug (unrelated, unlikely, possible, probable, definite), and action taken regarding study treatment. Serious adverse events (SAEs) require immediate notification to the sponsor and institutional review board/ethics committee according to regulatory requirements. Given the known risk of symptomatic hypotension, participants should remain under medical supervision for at least 2 hours following the first dose, with additional monitoring until blood pressure stabilizes.
Vital signs, including blood pressure and heart rate, should be measured in triplicate after the participant has been seated for at least 5 minutes. Measurements should be taken at screening, pre-dose, and at multiple timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Orthostatic blood pressure measurements (supine, sitting, and standing) may be included to detect orthostatic hypotension, particularly in studies investigating higher doses or special populations.
Laboratory safety assessments should include hematology, clinical chemistry (with particular attention to serum creatinine, potassium, and sodium), and urinalysis. These should be performed at screening, pre-dose, 24 hours post-dose, and at the follow-up visit. Electrocardiograms (standard 12-lead) should be obtained at screening and at specified intervals post-dose to detect any potential effects on cardiac conduction.
Non-compartmental analysis (NCA) is typically employed for the calculation of pharmacokinetic parameters for both this compound and enalaprilat. Primary parameters include: Cmax (maximum observed concentration), Tmax (time to reach Cmax), AUC0-t (area under the concentration-time curve from zero to the last measurable concentration), AUC0-∞ (area under the concentration-time curve from zero to infinity), t½ (terminal elimination half-life), and λz (terminal elimination rate constant).
For studies comparing formulations, the relative bioavailability is determined by comparing the AUC0-t and AUC0-∞ of the test formulation to the reference formulation. Statistical comparisons of pharmacokinetic parameters between treatments are typically performed on log-transformed data using analysis of variance (ANOVA) models that account for sequence, period, and treatment effects. The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC should fall within the 80-125% bioequivalence range to demonstrate comparable bioavailability.
Sample sizes for Phase I this compound trials are typically based on practical considerations rather than formal power calculations, often ranging from 12 to 24 healthy volunteers. This sample size is generally sufficient to characterize pharmacokinetic parameters with adequate precision and to identify common adverse events. For bioequivalence studies, sample size calculations can be performed based on the intra-subject variability of this compound pharmacokinetic parameters, with 24 participants providing approximately 80% power to demonstrate bioequivalence assuming a within-subject coefficient of variation of 20% for AUC.
Protocol 1: Sample Processing for Angiotensin II/I Ratio Measurement
Protocol 2: Administration of Orodispersible Minitablets
Figure 2: Phase I clinical trial workflow for this compound studies in healthy volunteers
This compound is an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. It is a prodrug hydrolyzed to its active metabolite, enalaprilat, which inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [1] [2] Compartmental modeling is a critical tool in pharmacokinetics (PK) that uses hypothetical compartments to estimate PK parameters and understand a drug's absorption, distribution, metabolism, and excretion (ADME). [3]
These models range from simple one-compartment structures to complex whole-body physiologically based pharmacokinetic (PBPK) models, each with specific applications. This article provides detailed protocols for modeling this compound pharmacokinetics, supported by current research and quantitative data analysis. [3]
This compound and enalaprilat kinetics are predominantly described using one- and two-compartment models. The model selection depends on the required complexity, the population studied, and the research objectives.
The following diagram illustrates the logical workflow for developing a population pharmacokinetic (PopPK) model for this compound, from structural model selection to final model application.
Beyond pure PK, mechanistic PK/PD models can elucidate the relationship between drug concentration and pharmacological effect. For enalaprilat, which exhibits target-mediated drug disposition (TMDD) due to its high-affinity binding to ACE, such models are particularly valuable. [7]
A published integrated model simultaneously captures the time-course of enalaprilat concentrations and its effects on multiple biomarkers of the RAAS, including angiotensin I, angiotensin II, plasma renin activity (PRA), and aldosterone levels. This approach allows for the quantification of drug- and system-specific parameters, such as the target reserve and turnover parameters of ACE, which explain why the ex vivo potency (IC50) of enalaprilat is shifted rightward from its in vitro binding affinity (K_D). [7]
The following tables summarize key pharmacokinetic parameters for this compound and enalaprilat from the literature, providing a reference for model development and validation.
Table 1: Key Structural Model Parameters for this compound and Enalaprilat
| Parameter | Description | Value / Characterization | Context / Source |
|---|---|---|---|
| Structural Model | Combined model for this compound & enalaprilat | One-compartment for each, with absorption lag time [4] [5] | PopPK in pediatric heart failure [4] |
| Absorption Lag (t_lag) | Delay before absorption begins | ~4 minutes earlier for ODMT vs. reference tablet (not significant) [5] | Healthy adult volunteers [5] |
| Enalaprilat Terminal Half-life | Elimination half-life | ~36 hours [7] | Attributed to saturable binding to ACE [7] |
| Protein Binding | Plasma protein binding for enalaprilat | <50% to human plasma proteins [2] | Includes low-affinity (albumin) and high-affinity (ACE) sites [7] |
Table 2: Clinically Relevant Covariates Identified in a Pediatric PopPK Analysis [4]
| Covariate | Parameter Affected | Impact on PK |
|---|---|---|
| Body Weight | Apparent clearance (CL/F) and volume of distribution (V/F) | Implemented via allometric scaling |
| Age | Weight-adjusted apparent clearance of enalaprilat | Increases with increasing age |
| Serum Creatinine | Weight-adjusted apparent clearance of enalaprilat | Decreases with increasing serum creatinine |
| Ross Score (Heart Failure Severity) | Weight-adjusted apparent volume of distribution of enalaprilat | Decreases with increasing Ross score |
This protocol is based on the methodology of the LENA studies. [4]
This protocol outlines the approach for linking enalaprilat PK to its pharmacodynamic effects on the RAAS. [7]
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of enalaprilat, providing a physiological context for the PK/PD modeling.
Compartmental analysis remains a cornerstone for understanding the pharmacokinetics of this compound and its active metabolite, enalaprilat. The prevailing use of one-compartment models for both molecules provides a robust framework for analysis, particularly in complex populations like pediatric patients. Recent research underscores the importance of population modeling approaches that account for covariates such as body weight, age, renal function, and heart failure severity to optimize dosing regimens. [4]
Furthermore, the application of mechanistic PK/PD models that incorporate TMDD principles and target reserve offers deep insights into the disconnect between drug concentration, target occupancy, and observed pharmacological effect. [7] These advanced modeling techniques are invaluable for guiding dose selection, especially for first-in-human studies and in populations with pathophysiological changes that alter drug disposition.
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, this compound requires biotransformation to its active metabolite, enalaprilat, which exerts pharmacological effects through competitive inhibition of ACE, thereby reducing angiotensin II production and aldosterone secretion. Therapeutic drug monitoring (TDM) of this compound and enalaprilat is particularly valuable in special populations including those with renal impairment, heart failure, pediatric patients, and individuals experiencing adverse effects or suboptimal therapeutic response. The significant interindividual variability in this compound pharmacokinetics, influenced by factors such as age, renal function, and disease severity, necessitates personalized dosing approaches that can be guided by therapeutic drug monitoring [1] [2].
The clinical implementation of this compound TDM provides a scientific basis for dose optimization, especially in scenarios where standard dosing may lead to toxicity or inadequate efficacy. Research has demonstrated relationships between enalaprilat concentrations and both therapeutic effects and adverse events, particularly in heart failure populations. For instance, enalaprilat trough levels have been correlated with hypotension, renal function alterations, and incidence of cough in chronic heart failure patients [3]. Additionally, the complex pharmacokinetics of this compound, characterized by its conversion to the active metabolite enalaprilat and the influence of renal function on elimination, further supports the utility of TDM in guiding therapy [1] [4].
A rapid and reliable method for the simultaneous determination of this compound, enalaprilat, and other antihypertensive agents in human plasma and urine has been developed using digitally controlled microextraction by packed sorbent (MEPS) followed by ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method offers superior sensitivity and selectivity for therapeutic drug monitoring applications in clinical studies [5].
Chromatographic Conditions:
Mass Spectrometric Detection:
Sample Preparation (MEPS Protocol):
Method Validation Parameters:
This validated method provides the necessary sensitivity and specificity for simultaneous monitoring of this compound and its active metabolite in both plasma and urine matrices, making it suitable for routine therapeutic drug monitoring in clinical settings [5].
The following diagram illustrates the complete analytical workflow for this compound and enalaprilat quantification using the UHPLC-MS/MS method:
Table 1: Fundamental pharmacokinetic parameters of this compound and enalaprilat in adults
| Parameter | This compound | Enalaprilat |
|---|---|---|
| Absorption | ~60% absorbed; Peak concentration in ~1 hour | Peak concentration in 3-4 hours |
| Bioavailability | Approximately 40% (as enalaprilat) | Not applicable |
| Protein Binding | Not specified | <50% |
| Volume of Distribution | 1-2.4 L/kg | Not specified |
| Metabolism | Hepatic via carboxylesterase 1 (CES1) | Not further metabolized |
| Elimination Half-life | Not specified | 30-35 hours (terminal phase) |
| Renal Clearance | 18 L/h | 8.1-9.5 L/h |
| Elimination Route | Urine (unchanged) and feces | Urine (glomerular filtration and tubular secretion) |
The pharmacokinetic data demonstrates that enalaprilat exhibits polyphasic elimination kinetics, with an extended terminal half-life due to strong binding to serum ACE. Steady-state concentrations are typically achieved after 3-4 doses of this compound administered every 24 hours. Special consideration is warranted in patients with renal impairment, as drug accumulation may occur when creatinine clearance falls below 30 mL/min [1] [6] [4].
Table 2: Comparative pharmacokinetic parameters across patient populations
| Population | Dose | Matrix | Key Findings | Reference |
|---|---|---|---|---|
| Adults with Hypertension | 5-40 mg/day | Plasma | Linear relationship between plasma enalaprilat levels and ACE inhibition | [7] |
| Adults with Heart Failure | 10-20 mg/day | Plasma | Broad variation in enalaprilat trough levels correlated with adverse events | [3] |
| Pediatric Hypertension | 0.08-0.15 mg/kg | Plasma | AUC values increased with age, indicating maturation of metabolic functions | [8] |
| Pediatric Heart Failure | Age/weight-based | Plasma | Very young patients (<20 days) showed 5-6 fold higher AUC values | [8] |
| Renal Impairment | 2.5-40 mg/day | Plasma | Accumulation occurs when CrCl <30 mL/min; requires dose adjustment | [1] |
The data highlights significant population-specific variations in this compound pharmacokinetics. Pediatric patients, particularly neonates and infants, demonstrate altered drug disposition compared to adults, attributed to developmental changes in carboxylesterase enzyme activity and renal function. These findings underscore the importance of population-specific dosing and monitoring strategies [2] [8].
For patients with heart failure, therapeutic drug monitoring should be integrated into routine clinical management to optimize efficacy while minimizing adverse effects:
Baseline Assessment:
Sample Collection Protocol:
Monitoring Frequency:
Clinical Correlation:
Dosing and monitoring of this compound in pediatric patients requires special consideration of developmental changes in drug metabolism and elimination:
Patients with renal impairment require modified monitoring protocols due to altered drug elimination:
The following diagram outlines the therapeutic decision-making process based on this compound TDM results:
Recent advances in this compound therapeutic drug monitoring have focused on population pharmacokinetic modeling and the application of these approaches to special populations. The 2025 LENA studies have developed a combined population pharmacokinetic model for this compound and enalaprilat in ACE inhibitor-naïve children with heart failure, identifying clinically relevant covariates for dosing optimization [2] [9].
Key findings from recent research include:
These emerging approaches highlight the evolution of this compound therapeutic drug monitoring from simple concentration measurement to comprehensive pharmacokinetic-pharmacodynamic modeling, enabling more personalized and precise dosing strategies across diverse patient populations.
Therapeutic drug monitoring of this compound and enalaprilat provides valuable information for individualized therapy in various patient populations, particularly those with altered pharmacokinetics due to factors such as age, renal function, or heart failure severity. The UHPLC-MS/MS method with MEPS sample preparation offers a robust analytical approach for simultaneous quantification of this compound and its active metabolite in biological matrices. Implementation of the protocols outlined in these application notes will support researchers and clinicians in optimizing this compound therapy through evidence-based therapeutic drug monitoring practices.
Future directions in this compound TDM include continued refinement of population pharmacokinetic models, exploration of pharmacogenetic influences on drug response, and development of point-of-care testing methodologies to enhance clinical utility.
Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor extensively used in cardiovascular research for investigating heart failure, hypertension, and renal pathophysiology mechanisms. Its pro-drug structure requires hepatic conversion to enalaprilat, the active metabolite responsible for ACE inhibition [1].
Molecular mechanism: Enalaprilat competitively inhibits ACE, preventing angiotensin I to II conversion, reducing vasoconstriction, aldosterone secretion, and ultimately decreasing systemic vascular resistance and blood pressure without increasing cardiac oxygen demand [1] [2]. ACE inhibition also decreases bradykinin degradation, contributing to vasodilation [3].
Table 1: Standard this compound Dosing Regimens in Research Species
| Species | Indication/Model | Dose Range | Frequency | Route | Key Considerations |
|---|---|---|---|---|---|
| Dog | Congestive heart failure (CHF) models | 0.25-0.5 mg/kg | Every 12-24 hours | Oral | 12-hour interval recommended for continuous ACE inhibition [3] |
| Dog | Proteinuric renal disease models | 0.5 mg/kg | Every 12-24 hours | Oral | Higher doses may be needed for glomerulopathy [3] |
| Cat | CHF or hypertension models | 0.25-0.5 mg/kg | Every 12-24 hours | Oral | Every 12-hour dosing common; 0.5 mg/kg every 24 hours alternative [3] |
| Horse | Valvular regurgitation models | 0.5 mg/kg | Every 24 hours | Oral | Benazepril preferred over this compound due to absorption issues [3] |
Table 2: Pharmacokinetic Parameters Across Species
| Parameter | Dog | Cat | Horse | Human (Reference) |
|---|---|---|---|---|
| Bioavailability | ~60% [3] | Not specified | Poor (use benazepril instead) [3] | Good [1] |
| Tmax (active metabolite) | 3-4 hours (enalaprilat) [3] | Not specified | Not specified | ~1 hour [1] |
| Half-Life | ~11 hours (enalaprilat) [3] | Not specified | Not specified | 11 hours (enalaprilat) [2] |
| Primary Elimination Route | Renal (enalaprilat) [3] [4] | Hepatic (benazeprilat) [4] | Not specified | Renal [1] |
| Protein Binding | Not specified | Not specified | Not specified | Not specified |
Cardiovascular Disease Models:
Dosing Protocol Initiation:
Direct (Invasive) Monitoring:
Indirect (Non-invasive) Monitoring:
CHF Model Protocol:
Hypertension Model Protocol:
Table 3: Common Adverse Effects and Risk Mitigation
| Adverse Effect | Species Prevalence | Monitoring Parameters | Risk Mitigation Strategies |
|---|---|---|---|
| Hypotension | All species, particularly with concurrent diuretics [3] | BP, clinical signs (weakness, collapse) [3] | Dose titration; avoid volume depletion; monitor 2+ hours after first dose [3] |
| Renal Effects | Dogs with severe CHF or renal impairment [3] | BUN, creatinine [3] | Reduce dose in renal impairment; ensure hydration [3] |
| Hyperkalemia | With potassium-sparing diuretics [3] | Serum potassium [3] | Avoid concurrent potassium supplements [3] |
| GI Disturbances | More common with captopril [3] | Appetite, vomiting, diarrhea [3] | Use this compound/benazepril; administer with food [3] [7] |
Renal Impairment Models:
Aged Animal Models:
Cardiovascular Parameters:
Renal Parameters:
Hemodynamic Parameters:
This compound is particularly valuable for investigating:
The following diagrams summarize the key pharmacological mechanisms and experimental workflows:
This document outlines the use of the antihypertensive drug This compound as a potential anti-senescence agent, based on a 2025 study that demonstrated its efficacy in reducing senescence markers in human embryonic lung fibroblasts (IMR90 cells) and aged mice [1] [2] [3].
The following protocol is adapted from the methods described in the 2025 eLife study [1] [2].
The table below summarizes the primary methods used to quantify the effects of this compound.
| Assay | Method Key Points | Measurement Outcome |
|---|---|---|
| SA-β-gal Staining | Use a commercial senescence detection kit. Fix cells with 4% PFA, then incubate with X-Gal staining solution at 37°C without CO₂ for 8-12 hours [1] [6]. | Percentage of blue-stained senescent cells under light microscopy [1]. |
| Western Blotting | Resolve cell lysates via SDS-PAGE and transfer to a membrane. Probe with antibodies against p16, p21, Ki67, pSmad1/5/9, and Smad4 [1] [4]. | Changes in protein expression levels of senescence markers and pathway components [1] [4]. |
| Immunofluorescence (IF) | Fix and permeabilize cells. Incubate with an antibody against Ki67, followed by a fluorescently-labeled secondary antibody [1] [4]. | Fluorescence intensity and localization of the proliferation marker Ki67 [1]. |
| RNA-seq & qPCR | Extract total RNA. For transcriptome analysis, perform RNA-seq. For validation, use RT-qPCR with primers for SASP genes (e.g., IL1β, IL6) and cell cycle genes [1] [2]. | Gene expression changes in SASP and proliferation-related pathways [1]. |
The following tables consolidate the quantitative findings from the study, demonstrating this compound's impact on IMR90 cells.
Table 1: Effect of 10 µM this compound on Key Senescence Markers in IMR90 Cells [1]
| Senescence Marker | Measurement Method | Observed Change with this compound |
|---|---|---|
| SA-β-gal Activity | Staining & Quantification | Decreased |
| p16 Protein | Western Blot | Decreased |
| p21 Protein | Western Blot | Decreased |
| Ki67 Protein | Immunofluorescence / Western Blot | Increased |
| IL1β mRNA | RT-qPCR | Significantly Reduced |
| IL6 mRNA | RT-qPCR | Significantly Reduced |
Table 2: Experimental Manipulation of the pSmad1/5/9 Pathway [1] [4]
| Experimental Condition | Effect on pSmad1/5/9 | Effect on Senescence (p16/p21, SA-β-gal) |
|---|---|---|
| This compound (10 µM) | Increased | Decreased |
| BMP4 (pathway agonist) | Increased | Decreased |
| LDN193189 (BMP receptor inhibitor) | Decreased | Increased |
| This compound + LDN193189 | Counteracted this compound's effect | Blocked this compound's anti-senescence effect |
The experimental data support a model where this compound activates the BMP-SMAD pathway to counteract senescence. The diagram below illustrates this proposed signaling mechanism and the experimental workflow for its validation.
The table below summarizes the specific blood sampling time points used in key clinical studies for PK analysis of enalapril and its active metabolite, enalaprilat.
| Population / Study Description | Sample Collection Time Points Post-Dose | Key PK Parameters Measured | Citation |
|---|---|---|---|
| Healthy Adult Volunteers (Single dose, 20 mg tablet, bioequivalence study, n=24) | 0, 0.167, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours | AUC, Cmax, Tmax, t½ (for this compound and enalaprilat) | [1] [2] |
| Healthy Adult Volunteers (Comparison of Orodispersible Minitablets (ODMT) vs. Reference Tablet) | 0.167, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 5, and 6 hours | KA, KE, VD, tlag (for this compound) | [1] |
| Pediatric Heart Failure Patients (LENA studies, ODMT, n=34, median age 0.3 years) | 1, 2, 4, 6, and 12 hours | Cmax, AUC (for this compound and enalaprilat) | [3] [4] |
| Healthy Adults (PK/PD study, n=9) | Up to 24 hours (specific intervals not detailed) | Enalaprilat concentrations, Angiotensin I & II ratios | [5] |
| Healthy Subjects (Drug-drug interaction with felodipine ER, n=12) | Multiple doses over 7 days; profile up to 12 hours post-dose on day 7 | Cmax,ss, AUCτ,ss, Tmax,ss, t½ | [6] |
Here is a comprehensive methodological framework for conducting a PK study of this compound, based on the reviewed literature.
Before analyzing study samples, validate the bioanalytical method for accuracy and precision.
1/observed concentration or 1/(observed concentration)².1/predicted concentration or 1/(predicted concentration)² [1].To link drug exposure to effect, collect blood samples for PD biomarkers at strategic time points.
The following diagram visualizes the workflow of an integrated PK/PD study for this compound:
1. Introduction Enalapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. Upon administration, it is rapidly hydrolyzed to its active metabolite, enalaprilat. Monitoring the concentration-time profile of both the prodrug and the metabolite is essential for understanding the drug's pharmacokinetic profile [1] [2]. This note describes a sensitive, selective, and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and enalaprilat in human plasma, validated for application in bioavailability and bioequivalence studies [1].
2. Experimental Protocol
2.1. Chemicals, Reagents, and Equipment
2.2. Sample Preparation (Protein Precipitation) This protocol outlines a simple one-step protein precipitation method [1] [2].
Alternative: Solid-Phase Extraction (SPE) For a cleaner extract and potentially lower limits of quantification, SPE using cartridges like Thermo Scientific SOLA can be employed [4] [5]. A typical SPE workflow is summarized in the diagram below.
2.3. Liquid Chromatography (LC) Conditions A generic fast-gradient method suitable for a C18 column is described below. Parameters can be adjusted to meet system suitability criteria.
2.4. Mass Spectrometry (MS) Conditions
Table 1: Optimized MRM Transitions and Parameters for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) | Collision Energy (CE) | Reference |
|---|---|---|---|---|---|---|
| This compound | 377.1 / 377.2 | 234.1 / 234.2 | 200 | Optimized | Optimized | [3] [1] [6] |
| Enalaprilat | 349.1 / 349.2 | 206.1 | 200 | Optimized | Optimized | [3] [1] [6] |
| Tolbutamide (IS) | 271.1 | 155.0 | 200 | Optimized | Optimized | [1] |
| Benazepril (IS) | 441.2 | 234.1 / 351.2 | 200 | Optimized | Optimized | [2] |
| Felodipine (IS) | 384.1 | 338.0 | 200 | Optimized | Optimized | [3] |
3. Method Validation Summary The described method has been comprehensively validated according to regulatory guidelines (e.g., FDA) [3] [1]. Key validation parameters from the literature are summarized below.
Table 2: Summary of Method Validation Data from Literature
| Validation Parameter | This compound (ENA) | Enalaprilat (ENAT) | Reference |
|---|---|---|---|
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 / 20 - 500 | [3] [1] |
| Lower Limit of Quantification (LLOQ, ng/mL) | 1.0 | 1.0 | [1] |
| Precision (% CV) | < 10% | < 10% | [1] [4] |
| Accuracy (%) | 90-110% | 90-110% | [1] |
| Extraction Recovery | High and consistent | High and consistent | [4] [2] |
| Matrix Effect | Minimal (% CV < 5) | Minimal (% CV < 5) | [1] [6] |
4. Application in Pharmacokinetic Study This validated method is suitable for high-throughput bioanalysis in pharmacokinetic and bioequivalence studies. The workflow from sample collection to data reporting for such an application is illustrated below.
After a single oral dose of 20 mg this compound maleate to healthy volunteers, typical mean pharmacokinetic parameters that can be expected are [1]:
5. References
The fixed-dose combination (FDC) of enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic, represents a cornerstone in the management of hypertension. This combination is typically reserved for patients whose blood pressure is not adequately controlled by monotherapy. The therapeutic rationale hinges on the complementary mechanisms of action of its components, which target different physiological pathways to produce a synergistic antihypertensive effect while mitigating compensatory reactions. This compound works by suppressing the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone secretion, while hydrochlorothiazide promotes sodium and water excretion, reducing plasma volume. Notably, hydrochlorothiazide-induced activation of RAAS is effectively counteracted by this compound, resulting in a more stable and additive blood pressure reduction [1] [2]. The following document provides a detailed compilation of the pharmacology, clinical data, and analytical protocols essential for research and development activities involving this combination.
The efficacy of the this compound and hydrochlorothiazide combination stems from the distinct yet interacting pharmacological actions of its two components, as summarized in the table below.
Table 1: Mechanism of Action of this compound and Hydrochlorothiazide Components
| Component | Drug Class | Primary Molecular Target | Key Pharmacological Actions | Net Cardiovascular Effect |
|---|
| This compound (and Enalaprilat) [1] [2] [3] | Angiotensin-Converting Enzyme (ACE) Inhibitor | Angiotensin-Converting Enzyme (ACE) | - Inhibits conversion of Angiotensin I to Angiotensin II (a potent vasoconstrictor).
The following diagram illustrates the synergistic interaction between this compound and hydrochlorothiazide within the Renin-Angiotensin-Aldosterone System (RAAS) and renal handling of sodium.
This synergy is clinically crucial: hydrochlorothiazide-triggered RAAS activation, which can limit its blood pressure-lowering effect, is effectively blocked by this compound. Concurrently, this compound's tendency to cause a slight increase in serum potassium is balanced by hydrochlorothiazide's potassium-wasting effect, often resulting in a neutral potassium balance [1].
Clinical studies demonstrate that the combination of this compound and hydrochlorothiazide produces an additive antihypertensive effect compared to either component alone, with the effect usually sustained for at least 24 hours [1]. Recent research has explored its role in specific patient populations, such as those with H-type hypertension (hypertension with elevated homocysteine levels).
A 2025 retrospective study of 127 patients with H-type hypertension compared this compound monotherapy (10 mg/day) versus a combination of this compound and folic acid (10 mg/0.8 mg/day) [5]. The results, summarized below, highlight the benefits of combination therapy, though it is important to note the folic acid component in the study.
Table 2: Clinical Efficacy Outcomes from a Study on H-Type Hypertension (2025) [5]
| Outcome Measure | This compound Monotherapy (n=60) | This compound-Folic Acid Combination (n=67) | P-value |
|---|---|---|---|
| Overall Treatment Effective Rate | Not Reported (Baseline) | Significantly Higher | < 0.05 |
| Systolic Blood Pressure (SBP) Reduction | Baseline Level | More Effective Control | < 0.05 |
| Diastolic Blood Pressure (DBP) Reduction | Baseline Level | More Effective Control | < 0.05 |
| Homocysteine (Hcy) Reduction | ~16% decrease (from baseline) | More Significant Decrease | < 0.05 |
| Stroke Incidence | Baseline Rate | Notably Reduced | < 0.05 |
| Vascular Endothelial Function (NO, ET-1) | Baseline Level | Better Restored | < 0.05 |
| Adverse Events Incidence | Baseline Rate | Notably Reduced | < 0.05 |
This study underscores that combining this compound with an adjunct therapy (folic acid) can enhance overall efficacy and safety, providing a model for evaluating combination therapies [5].
The fixed-dose combination tablet of this compound and hydrochlorothiazide is bioequivalent to the concomitant administration of the two drugs as separate tablets [1].
A key drug-drug interaction study investigated the co-administration of this compound with the calcium channel blocker felodipine. The results demonstrated that felodipine did not significantly alter the pharmacokinetics of this compound or enalaprilat. Geometric mean ratios for AUC and C~max~ were close to 1.0, indicating no clinically relevant interaction [6]. This supports the safety of using this compound in complex therapeutic regimens.
Robust analytical methods are critical for quality control of fixed-dose combination products. The following protocol describes a rapid, validated Microemulsion Liquid Chromatography (MELC) method for the simultaneous determination of this compound maleate (ENM) and hydrochlorothiazide (HCT) in tablets [7].
The following workflow visualizes the key steps of this analytical protocol:
To assess potential drug-drug interactions in a clinical development setting, the following protocol outline, based on a published study design, can be employed [6].
Understanding the adverse effect profile is crucial for risk-benefit assessment in drug development and clinical practice.
The fixed-dose combination of this compound and hydrochlorothiazide remains a clinically relevant and pharmacologically rational treatment for hypertension. Its development and quality control are supported by robust analytical methods like the MELC protocol for simultaneous quantification. Clinical pharmacology studies confirm a favorable pharmacokinetic profile with low potential for certain drug interactions. Future research directions may include exploring novel triple-combination therapies and further investigating its role in specific hypertensive phenotypes, such as H-type hypertension, with a focus on improving vascular endothelial function and reducing long-term cardiovascular risk.
The table below summarizes the primary sources of interindividual variability in this compound and enalaprilat pharmacokinetics, which should be considered during experimental design and data interpretation.
| Variability Factor | Affected PK Parameters | Population / Context | Key Findings & Clinical Relevance |
|---|---|---|---|
| Age & Ontogeny [1] | Weight-adjusted apparent clearance (CL/F) of enalaprilat | ACEi-naïve children with heart failure (median age 0.3 years) | Apparent clearance of enalaprilat increases with age, likely due to maturation of metabolic and renal functions [1]. |
| Renal Function [1] | Weight-adjusted apparent clearance (CL/F) of enalaprilat | ACEi-naïve children with heart failure | Clearance decreases with increasing serum creatinine. Dosing must be adjusted for renal impairment [1]. |
| Heart Failure Severity [1] | Weight-adjusted apparent volume of distribution (Vd/F) of enalaprilat | ACEi-naïve children with heart failure (Ross score) | Higher Ross score (worse heart failure) is associated with a decreased volume of distribution, relevant for the first dose [1]. |
| Genetic Polymorphisms (CES1) [2] | Activation of this compound to enalaprilat | Healthy adults (CES1 G143E variant) | The CES1 loss-of-function G143E variant (rs71647871) significantly impairs the conversion of this compound to its active metabolite, reducing efficacy [2]. |
| Dosage Form [3] [4] | Absorption lag time (tlag), Mean Transit Time (MTT) | Healthy adults (ODMT vs. reference tablet) | Orodispersible minitablets (ODMTs) have a significantly shorter absorption lag time, leading to earlier appearance of this compound in serum (~4-5 minutes faster) [3] [4]. |
| Disease State [5] | Pharmacodynamics (PD) | Children with heart failure vs. Healthy adults | Children with heart failure showed a higher baseline Ang II/Ang I ratio and were more sensitive to enalaprilat (lower IC50) compared to healthy adults [5]. |
Here are the methodologies for key experiments cited in the troubleshooting guide.
This protocol is based on the analysis of this compound and enalaprilat in ACEi-naïve children from the LENA studies [1].
This protocol describes how to use the Angiotensin II/Angiotensin I (Ang II/Ang I) ratio as a PD marker for ACE inhibition [5].
The following diagrams illustrate the logical workflow for a PopPK/PD study and the pharmacodynamic pathway of this compound.
The following table summarizes the dosage adjustments for this compound in adults with renal impairment, applicable to its indications for hypertension and heart failure [1] [2] [3].
| Renal Function Status | Creatinine Clearance (CrCL) | Recommended Initial Dose |
|---|---|---|
| Normal to Mild Impairment | CrCL >30 mL/min | 5 mg once daily [1] [3] |
| Moderate to Severe Impairment | CrCL ≤30 mL/min | 2.5 mg once daily [1] [4] |
| Patients on Hemodialysis | -- | 2.5 mg on dialysis days [1] [5] |
Dosing Protocol Notes:
The need for dose adjustment in renal impairment is rooted in the pharmacokinetics of this compound.
The diagram below illustrates the metabolic pathway and the impact of renal impairment.
Essential Monitoring Parameters Consistent monitoring is critical for assessing both efficacy and safety in a research or clinical setting [1] [4]:
Critical Contraindications & Major Drug Interactions Researchers should be aware of absolute contraindications and significant interactions [1] [5] [2]:
The table below summarizes the key maturation-related factors and their impact on this compound and enalaprilat pharmacokinetics (PK) in the pediatric population, particularly those with heart failure.
| Maturation Factor | Physiological Process | Impact on PK Parameters | Clinical Dosing Implication |
|---|---|---|---|
| Hepatic Carboxylesterase 1 (CES1) Activity | Conversion of prodrug this compound to active metabolite enalaprilat [1] [2] | Lower CES1 expression in neonates/infants reduces metabolic conversion [1] [2]. | May result in lower initial enalaprilat exposure in the very young [2]. |
| Glomerular Filtration Rate (GFR) | Renal elimination of this compound and enalaprilat [1] [2] | GFR matures rapidly in first year of life; reduced renal clearance in neonates/infants increases systemic exposure [1] [2]. | Requires careful dosing adjustment based on age and renal function (serum creatinine) [1] [3]. |
| Body Size & Composition | Distribution and clearance processes [1] [4] | Allometric scaling of volume of distribution (Vd) and clearance (CL) is essential for PK modeling [1] [4]. | Dosing regimens must be weight-based and account for body surface area [1] [3]. |
| Heart Failure Severity | Pathophysiological changes (e.g., fluid overload, hypoperfusion) [1] [5] | Increased enalaprilat exposure in severe heart failure; Ross score affects volume of distribution [1] [5]. | First dose and titration should consider heart failure severity (e.g., Ross score) [1]. |
For researchers designing clinical trials, here are the methodologies from recent pivotal studies on this compound in pediatric heart failure.
This protocol characterized the PK of this compound and enalaprilat in angiotensin-converting enzyme inhibitor (ACEi) naïve children with heart failure.
The following diagram illustrates the structural PopPK model and the key covariates identified:
This protocol outlines the methodology for a systematic literature review aimed at summarizing existing PK knowledge.
(Pediatrics OR children OR infants) AND this compound AND pharmacokinetics [2].High inter-individual variability in enalaprilat exposure in infant cohort.
How to establish an initial dosing regimen for a new pediatric formulation.
Unexpectedly high enalaprilat trough concentrations in a patient.
The table below summarizes the core characteristics of different validated methods for quantifying this compound and its related compounds.
| Analytical Technique | Analytes | Matrix | Key Instrumental Parameters | Linear Range | LLOQ | Application / Key Advantage |
|---|
| HPLC-MS/MS [1] [2] | this compound (EPL), Enalaprilat (EPLT) | Human Plasma | Column: C18 (e.g., 50 x 2.1 mm, 5 µm or 50 x 3 mm, 5 µm). Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile. Flow Rate: 0.4-0.5 mL/min. Detection: MRM transitions: EPL (m/z 377.2 → 234.2), EPLT (m/z 349.1 → 206.1). | EPL & EPLT: 1-500 ng/mL [2] | 1 ng/mL [2] | Pharmacokinetic/Bioequivalence studies; high sensitivity and selectivity for active metabolite. | | HPLC-UV (for FDC) [3] | this compound Maleate, Amlodipine | Tablet Dosage Form | Column: C18 (4.6x250 mm, 5 µm). Mobile Phase: Methanol and buffer (pH ~2.95). Flow Rate: ~1.2 mL/min. Detection: UV 215 nm. Retention Times: ~3.8 min (this compound), ~7.9 min (Amlodipine). | 1.6-48 µg/mL [3] | N/A (for assay) | Quality control of Fixed-Dose Combination (FDC) tablets; robust and cost-effective. | | Green HPLC-UV [4] | this compound, Enalaprilat, Diketopiperazine | Pharmaceutical Formulations | Column: C18 (100 x 4.6 mm; 3.5 µm). Mobile Phase: Ethanol and phosphate buffer (pH 2.2, 30:70 v/v). Detection: UV. | 140–260 µg/mL (for this compound) [4] | N/A (for assay) | More environmentally sustainable; reduces acetonitrile use and analysis time. | | Spectrofluorimetry [5] | this compound | Pharmaceutical & Spiked Plasma | Probe: Eosin Y. Excitation/Emission: 305 nm / 544 nm (Eosin Y quenching). Optimal pH: 3.5 (acetate buffer). | 0.05–1.5 µg/mL [5] | 0.0147 µg/mL [5] | High sensitivity, simple, green alternative for formulation analysis. |
This is a benchmark protocol for sensitive bioanalysis of EPL and its active metabolite EPLT.
Sample Preparation (Protein Precipitation):
Chromatographic Conditions:
Mass Spectrometric Detection:
This workflow can be visualized as follows:
This method offers a sensitive and environmentally friendly alternative for determining this compound in formulations and spiked plasma.
Reagent Preparation:
Analytical Procedure:
Q1: During HPLC-MS/MS method development for plasma, I get inconsistent recovery and ion suppression. What could be the cause?
Q2: My spectrofluorimetric method shows low sensitivity and poor quenching. How can I improve it?
Q3: I need to develop a stability-indicating method for this compound. What are the critical stability aspects to validate?
The table below summarizes the key quantitative data on this compound absorption and metabolism:
| Parameter | This compound | Enalaprilat (Active Metabolite) |
|---|---|---|
| Time to Peak Serum Concentration (T~max~) | Within ~1 hour [1] [2] [3] | 3 to 4 hours after oral this compound dose [2] [3] |
| Absorption Lag Time | Yes, observed in population PK models [4] [5] | --- |
| Food Effect | No clinically significant impact on absorption [2] [6] [3] | --- |
| Absolute Bioavailability | ~60% [2] [3] | Poor when administered orally [2] |
| Metabolism | Hydrolyzed by carboxylesterase 1 (CES1) in hepatocytes [1] [2] | --- |
The metabolic pathway and a generalized experimental workflow for studying this compound pharmacokinetics are visualized below.
This compound is a prodrug activated in the liver to enalaprilat, which inhibits ACE to reduce vasoconstriction and increase vasodilatory bradykinins [1] [2] [3].
A general workflow for this compound PK studies involves serial blood sampling after dose administration to characterize the concentration-time profile of both parent drug and metabolite [4] [5] [7].
For researchers aiming to replicate or design studies on this compound pharmacokinetics, here are detailed methodologies based on recent clinical trials.
This methodology is based on the LENA studies, which characterized this compound and enalaprilat PK in pediatric heart failure patients [4] [5].
This protocol is based on a study that investigated metabolic signatures in pediatric patients to understand variable responses to this compound [7].
Q1: Does food intake affect the bioavailability of this compound, and should clinical studies be designed around fasting? No. The absorption of this compound is not significantly influenced by food [2] [6] [3]. Therefore, study protocols do not require stringent fasting conditions, which can simplify clinical trial design and reflect real-world usage.
Q2: What is the "absorption lag time" for this compound, and what is its clinical relevance? The absorption lag time is a delay between oral administration and the start of systemic absorption, which is accounted for in advanced population PK models [4] [5]. While it may not be critical for once-daily dosing, accurately characterizing it in PopPK models is essential for predicting the precise initial rise in drug concentration, which can be important for safety simulations in vulnerable, drug-naive populations.
Q3: What are the key covariates that significantly influence this compound and enalaprilat pharmacokinetics? Recent PopPK analyses in children identified that, in addition to the well-known factors of body weight and renal function, patient age (impacting metabolic enzyme activity) and heart failure severity (e.g., Ross score) are clinically relevant covariates. These should be considered when designing dosing regimens for specific populations [4] [5].
1. How does heart failure alter the pharmacokinetics of enalapril and enalaprilat? Congestive heart failure (CHF) causes changes in regional blood flow, which can affect gastrointestinal absorption, hepatic hydrolysis of the prodrug, and renal excretion [1]. Key alterations include:
2. Does the bioavailability of this compound change in heart failure? The overall extent of absorption and bioavailability appears similar between CHF patients and healthy subjects, with differences of less than 10% [1]. A study reported a mean absorption of 69% and a bioavailability of 38% for this compound in hospitalized CHF patients, which is not appreciably altered by the disease [1]. The primary differences lie in the rate of these processes and subsequent clearance.
3. What are the key pharmacokinetic parameters to monitor in heart failure studies? When designing experiments, researchers should focus on the following parameters for both this compound and its active metabolite, enalaprilat:
The table below summarizes key quantitative changes observed in heart failure patients.
| Pharmacokinetic Parameter | Heart Failure Patients | Hypertensive Patients / Healthy Subjects | Citation |
|---|---|---|---|
| Enalaprilat Tmax | ~6 hours | ~4 hours | [1] |
| This compound Oral Clearance (after 5 mg) | 0.6 ± 0.2 L/min | 2.5 ± 1.3 L/min (after 20 mg) | [2] |
| Enalaprilat Half-Life (t1/2) | 6.8 - 7.8 hours | 4.6 - 5.3 hours | [2] |
| This compound Absorption | ~69% | ~60-70% (similar) | [1] [3] |
| This compound Bioavailability | ~38% | Similar to healthy subjects | [1] |
For researchers aiming to replicate or understand the key studies, here is a summary of a foundational clinical trial methodology.
Objective: To determine the pharmacokinetics and pharmacodynamics of this compound and enalaprilat in patients with congestive cardiomyopathy compared to patients with hypertension [2].
Study Design:
Methodology:
The following diagram illustrates the core pathophysiological pathways in heart failure that lead to the observed changes in this compound pharmacokinetics.
Challenge 1: High Inter-Patient Variability in PK Data
Challenge 2: Discrepancy Between Drug Concentration and Pharmacodynamic Effect
Challenge 3: Accurately Quantifying Prodrug and Metabolite
The first-dose effect is a well-documented, acute drop in blood pressure that can occur following the initial dose or early in the treatment regimen with enalapril and other ACE inhibitors [1] [2]. The underlying mechanism is rooted in the drug's primary action on the Renin-Angiotensin-Aldosterone System (RAAS).
The following diagram illustrates the core pharmacological pathway and the intervention point for this compound, which leads to the first-dose effect:
This compound is a prodrug metabolized in the liver to its active form, enalaprilat [3] [4]. Enalaprilat inhibits ACE, blocking the conversion of the relatively inactive Angiotensin I to the potent vasoconstrictor Angiotensin II [5] [6]. This leads to:
In susceptible individuals, the cardiovascular system cannot compensate quickly enough for this rapid vasodilation and change in hemodynamics, resulting in symptomatic hypotension [2].
Successful mitigation begins with identifying high-risk patients. The following table summarizes key risk factors to screen for before initiating this compound therapy.
| Risk Factor Category | Specific Considerations & Patient Profiles |
|---|---|
| Concomitant Diuretic Use | Patients on diuretics, especially those who are volume-depleted [1] [8]. |
| Specific Medical Conditions | Heart failure (especially with reduced ejection fraction - HFrEF), renal impairment, hyponatremia (serum sodium <130 mEq/L) [1] [7]. |
| Volume/Electrolyte Status | Dehydration, vomiting, diarrhea, low-sodium diet, or existing electrolyte imbalances [9] [6]. |
| Dosage & Administration | Use of high initial doses; converting from IV enalaprilat to oral therapy [1] [8]. |
Initiate therapy with a low dose and follow a gradual upward titration. The table below provides standard and risk-adjusted dosing protocols.
| Patient Population / Clinical Scenario | Recommended Initial Dosing Strategy | Titration & Maintenance |
|---|---|---|
| Standard Initiation (Hypertension) | 2.5 mg - 5 mg once daily [1] [7] [9]. | Increase to 10-40 mg daily as a single or divided doses over several weeks [1] [8]. |
| High-Risk Patients (HFrEF, Renal Impairment) | 2.5 mg once daily [1] [7]. | If tolerated, increase to 2.5 mg BID, then 5 mg BID. Increase at intervals of ≥4 days. Max dose: 40 mg daily [1] [7]. |
| Patients on Concomitant Diuretics | Hold diuretic for 2-3 days before initiation if possible. If not, use a 2.5 mg initial dose under medical supervision [1]. | Resume diuretic if BP remains uncontrolled after 2-3 days. Monitor for hypotension for at least 2 hours post-first dose [1] [7]. |
If symptomatic hypotension occurs after the first dose:
The following diagram illustrates the primary pathway through which ACE inhibitors like enalapril are thought to induce a dry cough. This mechanism is central to both understanding the side effect and researching potential solutions.
The dominant hypothesis points to the accumulation of bradykinin and substance P in the respiratory tract, as ACE is also responsible for their degradation [1] [2]. This accumulation leads to sensitization of airway sensory nerves (C-fibers) and local inflammation, which in turn stimulates the cough reflex [1]. It's important to note that this is an idiosyncratic reaction, meaning it only occurs in a susceptible subset of the population and is not dose-dependent [2].
The incidence of cough varies significantly among different ACE inhibitors and across study populations. The table below summarizes key incidence data, highlighting this compound specifically.
| Drug / Study Focus | Reported Cough Incidence | Notes & Study Details |
|---|---|---|
| This compound | 10.5% [3] | Retrospective analysis; discontinuation rate due to cough. |
| This compound | 22% [1] | Randomized double-blind study with de-challenge/re-challenge. |
| This compound | 23% [4] | In patients with a history of ACEI-induced cough. |
| ACEIs (General) | 1.5% - 35% [1] [2] | Wide range due to population differences and study methods. |
| Perindopril | 0.04% - 4.3% [1] | Pooled and observational studies show lower incidence. |
| Female Sex | Higher risk [2] [3] | A significant risk factor across multiple studies. |
| East Asian Ethnicity | Higher risk [5] | Studies show higher cessation rates in Chinese populations. |
For researchers designing studies or troubleshooting this adverse effect, here are the standard clinical and experimental approaches to confirming and managing ACE inhibitor-induced cough.
This protocol is standard in clinical practice and can be adapted for patient monitoring in clinical trials.
This workflow outlines a foundational approach for laboratory research aimed at investigating the mechanism or mitigating the cough.
Key Research Considerations:
1. What is the mechanism by which enalapril can cause hyperkalemia?
This compound inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the site of this compound's action.
Inhibition of this system leads to decreased aldosterone, a hormone that promotes potassium excretion in the kidneys. The reduced aldosterone levels can result in potassium retention and potential hyperkalemia [1] [2] [3].
2. What are the critical parameters for monitoring renal function in subjects treated with this compound?
Regular monitoring is essential to detect any renal impairment or electrolyte imbalances. The table below summarizes the key parameters, their purpose, and monitoring frequency.
| Parameter | Purpose & Significance | Recommended Frequency |
|---|---|---|
| Serum Creatinine (SCr) | Indicator of glomerular filtration rate (GFR). A rise suggests worsening renal function [4]. | Baseline and periodically thereafter, as per study protocol. Increases warrant more frequent monitoring [1]. |
| Estimated GFR (eGFR) | A calculated value that is the best overall indicator of glomerular function. More practical than measured GFR (mGFR) for frequent monitoring [5] [4]. | Calculated at every measurement of SCr. |
| Serum Potassium (K+) | Directly measures risk of hyperkalemia, a known adverse effect of this compound [1] [2]. | Baseline and regularly during treatment, especially after initiation or dose titration [1]. |
| Urine Albumin-to-Creatinine Ratio (UACR) | Assesses for proteinuria, which is a sign of kidney damage. This compound has a renal protective effect that can reduce proteinuria [1] [6]. | Baseline and at regular intervals. |
3. How should I adjust the this compound dosing protocol in a subject with pre-existing renal impairment?
Dosing must be adjusted based on renal function, primarily assessed by creatinine clearance (CrCl) or serum creatinine levels. The following workflow provides a general guideline for initiating therapy.
For all subjects with renal impairment, the dose should be titrated gradually until blood pressure is controlled or a maximum daily dose of 40 mg is reached, provided there is no excessive hypotension or significant deterioration of renal function [1].
4. What is the experimental protocol for assessing drug-induced kidney injury (DIKI) in preclinical studies?
The in vivo assessment of renal function is a standard approach. The protocol below can be integrated into repeat-dose toxicity studies.
Protocol: Integrated Renal Safety Assessment in Repeat-Dose Toxicity Studies
CrCl = (UCr × V) / PCr, where UCr is urinary creatinine, V is urinary flow rate, and PCr is plasma creatinine [4].
| Feature | Captopril | This compound |
|---|---|---|
| Chemical Group | Sulfhydryl (-SH) group [1] [2] [3] | Carboxyl group [4] [3] |
| Prodrug Status | No (active as administered) [5] [6] | Yes (activated in liver to enalaprilat) [4] [7] |
| Key Pharmacologic Implications | Direct free radical scavenging [2]; May offer enhanced endothelial protection in oxidative stress [1] [8] | No direct antioxidant activity via its structure [1] |
| Common Side Effects | Rash, taste disturbance (dysgeusia), cough [3] | Dry cough, dizziness, hypotension [4] |
| Dosing Frequency | 2-3 times daily (shorter half-life) [5] [9] | Once or twice daily (longer half-life) [4] [9] |
| FDA Approval Date | 1981 [5] [9] | 1985 [7] [9] |
| Elimination Half-Life | ~2.1 hours [5] [9] | ~11 hours (enalaprilat) [4] [7] [9] |
The presence of the sulfhydryl group is a major differentiator, and its role has been investigated in experimental models. One key study compared the effects of captopril, this compound, and N-acetylcysteine (a compound with only a sulfhydryl group) in rats with endothelial dysfunction induced by a high-methionine diet [1] [8].
The following diagram illustrates the proposed mechanistic pathway by which captopril's sulfhydryl group may confer additional protective effects.
For researchers and drug development professionals, the distinctions between these drugs highlight important considerations:
Clinical trials consistently show that adding this compound to conventional therapy reduces mortality in CHF patients. The following table summarizes the core findings from two pivotal studies:
| Trial Name | Patient Population | Mortality in Control Group | Mortality in this compound Group | Risk Reduction | Statistical Significance (P-value) |
|---|---|---|---|---|---|
| SOLVD Treatment Trial [1] | CHF and LVEF ≤0.35 (NYHA II-III) | 510/1284 (39.7%) | 452/1285 (35.2%) | 16% | 0.0036 |
| CONSENSUS [2] | Severe CHF (NYHA Class IV) | 44% at 6 months | 26% at 6 months | 40% | 0.002 |
The SOLVD Treatment Trial also demonstrated a 26% risk reduction in the combined endpoint of death or hospitalization for worsening heart failure [1]. The CONSENSUS follow-up study further suggested that this mortality benefit is linked to this compound's ability to counteract neuroendocrine activation, a key driver of heart failure progression [3].
A 2016 network meta-analysis compared the efficacy and safety of various ACE inhibitors for heart failure, with the following findings [4]:
| ACE Inhibitor | Ranking Summary (from Network Meta-Analysis) |
|---|---|
| This compound | Considered a top option for improving ejection fraction and stroke volume; most effective at reducing systolic blood pressure; but associated with a higher incidence of cough and renal function deterioration. |
| Ramipril | Associated with the lowest incidence of all-cause mortality. |
| Trandolapril | Ranked first in reducing both systolic and diastolic blood pressure. |
| Lisinopril | Least effective for blood pressure reduction and associated with the highest all-cause mortality. |
| Captopril | Also associated with a higher incidence of cough. |
Other direct comparison studies found that ramipril was as effective as this compound in reducing blood pressure in hypertensive patients, though it produced greater ACE inhibition in the circulation [5]. Another study showed that delapril provided similar improvements in exercise capacity and cardiac function as this compound in CHF patients [6].
This compound is an angiotensin-converting enzyme (ACE) inhibitor. Its active metabolite, enalaprilat, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor [7]. This leads to vasodilation and reduced aldosterone secretion, decreasing the heart's afterload and preload. Ultimately, this improves hemodynamics and counteracts the maladaptive cardiac remodeling seen in heart failure [7] [3]. The following diagram illustrates this pathway and drug effect.
The robust evidence for this compound stems from large, well-designed randomized controlled trials (RCTs).
SOLVD Treatment Trial (1991) [1]:
CONSENSUS (1987) [2]:
The table below summarizes key efficacy and safety findings for enalapril and other common ACE inhibitors from a network meta-analysis and direct comparison studies [1].
| ACE Inhibitor | Antihypertensive Efficacy & Key Outcomes | Safety & Tolerability Notes |
|---|---|---|
| This compound | Effective in reducing SBP (SMD: -0.6 vs. placebo); ranked best for improving ejection fraction and stroke volume [1]. Shows superior improvement in endothelial function (FMD) vs. lisinopril [2]. | Higher incidence of cough and GI discomfort vs. placebo; associated with greater deterioration in renal function [1]. |
| Lisinopril | Associated with highest rate of all-cause mortality vs. placebo and ramipril [1]. Less effective at lowering SBP/DBP; did not improve endothelial function (FMD) in one study [1] [2]. | Similar adverse event profile to this compound in heart failure; may have negative effects on certain cognitive functions [3]. |
| Ramipril | Associated with the lowest incidence of all-cause mortality [1]. Similar BP-lowering effect to this compound in essential hypertension [4]. | Appears to be as well-tolerated as this compound [4]. |
| Trandolapril | Ranked first in reducing both systolic and diastolic blood pressure [1]. | Safety profile not specifically highlighted in the available data. |
| Captopril | Efficacy data not prominent in the results. | Associated with a higher incidence of cough compared to placebo [1]. |
Network Meta-Analysis Protocol: A 2016 network meta-analysis compared ACE inhibitors for heart failure [1].
Crossover Trial with Ambulatory Blood Pressure Monitoring (ABPM): A 1999 crossover study compared the duration of action of lisinopril and this compound [5].
Prospective Study on Endothelial Function: A 2023 prospective study investigated the differential effects of lipophilicity using this compound (lipophilic) and lisinopril (hydrophilic) [2].
The efficacy differences between ACE inhibitors can be partly explained by their distinct pharmacological properties, which influence their tissue penetration and duration of action.
The diagram above illustrates how key pharmacological differences, particularly lipophilicity, influence the drugs' effects. Circulating ACE is largely inhibited by serum albumin, making the vascular endothelium the critical site of action [2]. This compound's lipophilicity allows it to penetrate tissues and the endothelium more effectively, which is hypothesized to explain its superior ability to improve endothelial function (FMD) compared to the hydrophilic lisinopril [2].
The table below summarizes findings from clinical studies on enalapril's effectiveness in reducing proteinuria, a key marker for renal protection.
| Study / Context | Patient Population | Intervention & Comparison | Key Findings on Proteinuria & Renal Function |
|---|
| Comparative Study (ACEi vs. ARB) [1] | 62 patients with Type 2 Diabetic Nephropathy | this compound vs. Losartan (with option for combination therapy) | ► This compound: 73.3% of patients showed proteinuria reduction at first follow-up [1]. ► Losartan: 31.2% showed reduction at first follow-up (p=0.001) [1]. ► Long-term: By study end, 86.7% on this compound and 84.4% on Losartan achieved target, showing no significant difference (p=0.798) [1]. | | Renal Protective Effect of this compound [2] | 40 patients with insulin-dependent diabetes and nephropathy | this compound vs. Metoprolol (beta-blocker) | ► Urinary albumin excretion was 60% lower in the this compound group compared to the metoprolol group, despite similar blood pressure control [2]. ► The rate of decline in glomerular filtration rate (GFR) was slower with this compound (2.0 ml/min/year) than with metoprolol (5.6 ml/min/year) [2]. | | This compound in Idiopathic Membranous Nephropathy [3] | 5 patients with idiopathic membranous nephropathy and proteinuria | this compound vs. Clonidine (central alpha-agonist) | ► An initial, transient increase in proteinuria was observed upon first exposure to this compound [3]. ► This effect did not recur upon rechallenge, suggesting it is unique to the initial treatment phase and does not affect long-term management [3]. |
To ensure reproducibility and provide depth, here are the methodologies from the pivotal clinical trials cited above.
A Comparative Study of this compound and Losartan [1]
Renal Protective Effect of this compound in Diabetic Nephropathy [2]
This compound in Idiopathic Membranous Nephropathy [3]
The renal protection offered by this compound extends beyond general blood pressure control. It specifically modulates hemodynamics within the kidney's filtering units (glomeruli).
Diagram: this compound's Mechanism of Renoprotection. ACE inhibition reduces Angiotensin II, leading to efferent arteriole dilation and reduced intraglomerular pressure, which protects the kidney from damage [2] [4].
| Feature | Enalapril | Dasatinib + Quercetin (D+Q) |
|---|---|---|
| Primary Class | Senomorphic [1] [2] | Senolytic [3] [4] |
| Primary Mechanism | Activates BMP-SMAD pathway; increases pSmad1/5/9 phosphorylation, boosting antioxidative gene expression [1] [2] | Transiently disables SCAPs; dasatinib (tyrosine kinase inhibitor) and quercetin (Bcl-2, PI3K inhibitor) have complementary cell-type specificity [3] [4] |
| Effect on Senescent Cells | Suppresses SASP, reduces senescence markers, rejuvenates phenotype without eradication [1] [2] | Directly induces apoptosis in senescent cells [3] [4] |
| Key Experimental Models | Human embryonic lung fibroblasts (IMR90), aged mice [1] [2] | Human vascular smooth muscle cells (VSMCs), preadipocytes, fibroblasts; SAMP10 mice (accelerated aging model) [3] [4] |
| Effects on Senescence Markers | ↓ SA-β-gal, ↓ p16, ↓ p21, ↓ SASP (IL-1β, IL-6); ↑ Ki67 [1] [2] | ↓ SA-β-gal-positive cells, ↓ p16Ink4a expression (in hippocampus) [3] [4] |
| In Vivo Physiological Benefits | Enhanced memory, improved renal function, reduced hepatic lipid accumulation in aged mice [1] [2] | Improved frailty index, grip strength, working memory (Y-maze), exploratory behavior in aged SAMP10 mice [4] |
To help you evaluate and replicate these findings, here is a summary of the key methodologies from the cited studies.
The diagrams below illustrate the distinct mechanisms of action for this compound and D+Q, as revealed by the experimental data.
This compound Activates BMP-SMAD Signaling D+Q Inhibits SCAPs to Trigger Apoptosis
The experimental data reveals several critical considerations for the development of senescence-targeting therapies:
The following table synthesizes the current understanding of enalapril, metformin, and rapamycin as potential anti-aging therapeutics.
| Feature | This compound | Metformin | Rapamycin (Sirolimus) & Rapalogs |
|---|---|---|---|
| Primary Clinical Use | Antihypertensive (ACE inhibitor) [1] [2] | First-line therapy for Type 2 Diabetes [3] | Immunosuppressant for organ transplant recipients; cancer therapy [4] [5] |
| Proposed Anti-Aging Mechanism | Increases phosphorylated Smad1/5/9, enhancing antioxidative gene expression and reducing cellular senescence [1] [2]. | Multiple proposed pathways: inhibits mitochondrial complex I, activates AMPK, inhibits mTORC1, and activates antioxidant pathways via Nrf2 [3] [6]. | Direct and potent inhibition of the mTORC1 pathway, a key nutrient-sensing and aging pathway. This suppresses cellular senescence and promotes autophagy [4] [7]. |
| Key Signaling Pathways | BMP-Smad/pSmad1/5/9 → Antioxidant Genes [2] | AMPK, mTORC1, Nrf2 [3] [6] | mTORC1 → Autophagy, Translation [4] [7] |
| Effects on Lifespan/Healthspan | - Reduces frailty in aged mice [8]
For researchers looking to delve deeper, here are the methodologies from key studies cited in the comparison.
this compound Anti-Senescence Study (Cell-Based)
Rapamycin Lifespan Study (Mouse Model)
Metformin Geroprotection Study (Non-Human Primate)
The following diagrams illustrate the core anti-aging mechanisms of each drug, as revealed by the research.
This compound: Activates Antioxidant Defense via pSmad1/5/9
Metformin: Multiple Actions on Energy and Stress Pathways
Rapamycin: Directly Targets the mTORC1 Aging Pathway
For the target audience of researchers and drug development professionals, the current data suggests distinct strategic considerations:
| Trial / Context | Comparison | Key Findings Related to Cardiac Structure/Function | Primary Endpoints |
|---|---|---|---|
| PARADIGM-HF (Indirect Evidence) [1] | Sacubitril/Valsartan vs. Enalapril | Established this compound as the active comparator in a heart failure trial that demonstrated ARNIs are superior for improving outcomes. This compound is a benchmark for inhibiting maladaptive cardiac remodeling. | Sacubitril/valsartan superior for reducing CV death and HF hospitalization. |
| PARACHUTE-HF (Indirect Evidence) [2] | Sacubitril/Valsartan vs. This compound (in Chagas cardiomyopathy) | Confirmed this compound's role as an active comparator in evaluating therapies for HFrEF. The trial rationale is built upon this compound's known effects on the disease pathway. | Sacubitril/valsartan superior for composite outcome (driven by NT-proBNP reduction). |
| SOLVD Treatment Trial (Referenced) [3] | This compound vs. Placebo | This compound mitigates progression to symptomatic heart failure and reduces mortality in patients with asymptomatic left ventricular dysfunction (EF ≤35%). | Reduced mortality and progression to symptomatic HF. |
The credibility of the data above is rooted in rigorous trial methodologies. Here are the detailed protocols from the key studies cited:
PARADIGM-HF Trial Protocol (Referenced) [1]: This was a double-blind, randomized controlled trial that enrolled patients with HFrEF (LVEF ≤40%). It compared sacubitril/valsartan against this compound (at a target dose of 10 mg twice daily). The use of this compound as the active comparator was based on its prior established status as a life-saving therapy in heart failure, which inherently includes beneficial effects on left ventricular structure and function.
PARACHUTE-HF Trial Protocol [2]: This was a more recent (2025) academic-led, open-label, randomized trial with blinded endpoint adjudication. It specifically enrolled patients with heart failure due to Chagas cardiomyopathy (LVEF ≤40%). Participants were randomized to receive either sacubitril/valsartan or this compound (titrated to a target of 10 mg twice daily). The primary endpoint was a composite of cardiovascular death, first hospitalization for heart failure, and the relative change in the biomarker NT-proBNP from baseline to week 12.
This compound's ability to positively influence left ventricular mass is tied to its fundamental mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the drug's target.
As the diagram shows:
The evidence positions this compound as a foundational therapy:
However, the available data has a gap: the search results do not contain classic clinical trials measuring left ventricular mass via methods like echocardiography or MRI in hypertensive patients.
To conclude, while direct trial data on left ventricular mass reduction was not fully available in this search, the collective evidence strongly supports this compound's beneficial role in cardiac remodeling. For a comprehensive historical view, you may find it useful to search specifically for older landmark studies such as the SOLVD Prevention Trial and studies by Konstam et al. (1992) which directly addressed these effects.
Corrosive;Irritant;Health Hazard